Fas C-Terminal Tripeptide Acetate
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H33N3O8 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;acetic acid |
InChI |
InChI=1S/C16H29N3O6.C2H4O2/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21;1-2(3)4/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25);1H3,(H,3,4)/t11-,12-,13-;/m0./s1 |
InChI Key |
KPZYWMLSXUUVOQ-QKWXXBCPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Ac-SLV-OH: A Targeted Tripeptide Modulator of Apoptosis and Wnt/β-Catenin Signaling
A Senior Application Scientist's In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.
Introduction: Targeting Protein-Protein Interactions in Cancer Therapy
The landscape of modern drug discovery is increasingly focused on the modulation of protein-protein interactions (PPIs) that govern critical cellular processes. These interactions often represent the nexus of signaling pathways that, when dysregulated, contribute to pathologies such as cancer. One such pivotal interaction is the association between the Fas receptor (APO-1/CD95), a key mediator of apoptosis, and the Fas-associated phosphatase-1 (FAP-1). FAP-1 acts as a negative regulator of Fas-induced cell death, and its overexpression is correlated with resistance to apoptosis in various cancer types.[1][2] The Ac-SLV-OH peptide, a synthetic tripeptide, has emerged as a precision tool to dissect and antagonize this interaction, offering a promising therapeutic strategy to resensitize cancer cells to apoptotic signals.
This technical guide provides a comprehensive overview of the core mechanism of action of Ac-SLV-OH. We will delve into its molecular target, the downstream signaling consequences of its inhibitory action, and the experimental methodologies used to validate its function. This document is intended for researchers and drug development professionals seeking a detailed understanding of this targeted peptide inhibitor.
The Core Mechanism: Competitive Inhibition of the FAP-1/Fas Interaction
The primary mechanism of action of Ac-SLV-OH is its function as a competitive inhibitor of the FAP-1/Fas protein-protein interaction. The peptide's sequence, Ser-Leu-Val (SLV), directly mimics the C-terminal three amino acids of the human Fas receptor. This tripeptide sequence is both necessary and sufficient to mediate the binding of Fas to the third PDZ (GLGF) domain of FAP-1.[1]
By presenting a high concentration of the SLV motif, Ac-SLV-OH competitively binds to the PDZ domain of FAP-1, thereby sterically hindering its association with the C-terminus of the Fas receptor. The N-terminal acetylation (Ac) and C-terminal carboxylic acid (OH) of the synthetic peptide serve to mimic a native peptide structure and enhance its stability.
FAP-1 is a protein tyrosine phosphatase, and its substrates include the Fas receptor itself.[2][3] Upon binding to Fas, FAP-1 dephosphorylates tyrosine residues on the receptor, an action that inhibits its pro-apoptotic signaling.[4] By physically blocking this interaction, Ac-SLV-OH prevents the dephosphorylation of Fas, thereby maintaining the receptor in a signaling-competent state and sensitizing the cell to Fas-mediated apoptosis.[1][4]
Figure 1: Core mechanism of Ac-SLV-OH in the Fas signaling pathway.
Downstream Signaling Consequences
The inhibition of FAP-1 by Ac-SLV-OH initiates a cascade of downstream events that impact two critical signaling pathways: the extrinsic apoptosis pathway and the Wnt/β-catenin signaling pathway.
Potentiation of Fas-Mediated Apoptosis
The most direct consequence of Ac-SLV-OH activity is the enhancement of Fas-mediated apoptosis. The Fas receptor is a member of the tumor necrosis factor receptor (TNFR) superfamily and a key initiator of the extrinsic apoptosis pathway.[1]
Normal Fas Signaling (without inhibitor):
-
Ligand Binding: Binding of the Fas ligand (FasL) to the Fas receptor induces receptor trimerization.
-
DISC Formation: The clustered intracellular "death domains" of the Fas receptors recruit the FADD (Fas-Associated Death Domain) adaptor protein. FADD, in turn, recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).
-
Caspase Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-cleavage and activation.
-
Executioner Caspase Activation: Active caspase-8 then cleaves and activates downstream executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.
Role of FAP-1: In cancer cells with high FAP-1 expression, FAP-1 binds to the Fas C-terminus and dephosphorylates it, which impedes the formation of a functional DISC and renders the cell resistant to Fas-induced apoptosis.[2][4]
Effect of Ac-SLV-OH: By blocking the FAP-1/Fas interaction, Ac-SLV-OH ensures that the Fas receptor remains in a phosphorylated, active state. This facilitates efficient DISC formation upon FasL binding, thereby restoring the apoptotic signal and increasing the cell's sensitivity to apoptosis.[1][2] This has been demonstrated by the direct cytoplasmic microinjection of Ac-SLV, which induced apoptosis in a colon cancer cell line expressing both Fas and FAP-1.[1]
Figure 2: Downstream effect of Ac-SLV-OH on the Fas apoptosis pathway.
Downregulation of Wnt/β-Catenin Signaling
Beyond its role in apoptosis, FAP-1 has been identified as a modulator of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in many cancers, promoting proliferation and cell survival. FAP-1's influence on this pathway is mediated through its interaction with the adenomatous polyposis coli (Apc) protein, a key component of the β-catenin destruction complex.[4][5]
The β-Catenin Destruction Complex: In the absence of a Wnt signal, a multi-protein complex comprising Apc, Axin, and Glycogen Synthase Kinase 3β (GSK3β) assembles in the cytoplasm.[5] Within this complex, GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low, preventing its translocation to the nucleus and the activation of target genes.
Role of FAP-1: FAP-1 interacts with the Apc complex and dephosphorylates (inactivates) GSK3β.[2][5] This inactivation of GSK3β prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and eventual translocation to the nucleus, where it drives the transcription of pro-proliferative genes.
Effect of Ac-SLV-OH: The Ac-SLV-OH peptide, by inhibiting FAP-1, prevents the inactivation of GSK3β.[2][4] Consequently, GSK3β remains active within the destruction complex, leading to the phosphorylation and degradation of β-catenin.[2] This results in a decrease in overall β-catenin levels and a reduction in Wnt pathway signaling.
Sources
- 1. The molecular interaction of Fas and FAP-1. A tripeptide blocker of human Fas interaction with FAP-1 promotes Fas-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Inhibition of Fas associated phosphatase 1 (Fap1) facilitates apoptosis of colon cancer stem cells and enhances the effects of oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Fas-associated phosphatase 1 (Fap1) influences βcatenin activity in myeloid progenitor cells expressing the Bcr-abl oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction Between CD95 and PTPN13 PDZ Domains
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between the CD95 receptor (also known as Fas or APO-1) and the Protein Tyrosine Phosphatase Non-receptor Type 13 (PTPN13), also called Fas-associated phosphatase-1 (FAP-1), represents a critical regulatory node in cellular signaling, particularly in the context of apoptosis. This guide provides a comprehensive technical overview of the molecular basis of the CD95-PTPN13 interaction, focusing on the role of the PTPN13 PDZ domains. We will delve into the structural and functional intricacies of this interaction, detail established methodologies for its investigation, and discuss its profound implications in both normal physiology and disease, with a forward-looking perspective on therapeutic targeting.
Introduction: The Key Players
CD95: The Archetypal Death Receptor
CD95 is a transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily.[1][2] It is ubiquitously expressed and renowned for its canonical role in inducing apoptosis, a programmed form of cell death essential for tissue homeostasis and immune surveillance.[3] The cytoplasmic portion of CD95 contains a conserved "death domain" (DD) that, upon ligand binding and receptor trimerization, recruits adaptor proteins like FADD to assemble the Death-Inducing Signaling Complex (DISC).[1][4] This assembly leads to the activation of initiator caspases, such as caspase-8, which in turn trigger a cascade of effector caspases, culminating in cellular demise.[2] However, emerging evidence has unveiled a more nuanced role for CD95, demonstrating its capacity to transduce non-apoptotic signals that can influence cell survival, proliferation, and migration.[1][3]
PTPN13: A Multi-Domain Scaffolding Phosphatase
PTPN13 is a large, cytosolic, non-receptor protein tyrosine phosphatase.[5][6] Its intricate multi-domain structure endows it with diverse functional capabilities, acting as both a signaling enzyme and a molecular scaffold.[7] Key structural features of PTPN13 include:
-
An N-terminal FERM domain: This domain facilitates the localization of PTPN13 to the plasma membrane by linking it to cytoskeletal elements.[5][7]
-
Five PDZ domains: These are modular protein-protein interaction domains that recognize and bind to specific C-terminal peptide motifs of target proteins.[5][6][7]
-
A C-terminal catalytic phosphatase domain: This domain is responsible for the enzymatic removal of phosphate groups from tyrosine residues on substrate proteins.[5][7]
The presence of multiple PDZ domains allows PTPN13 to assemble large signaling complexes, thereby orchestrating a variety of cellular processes.[7][8]
The Molecular Basis of the CD95-PTPN13 Interaction
The interaction between CD95 and PTPN13 is primarily mediated by the PDZ domains of PTPN13 and the C-terminal region of CD95.[5]
The PDZ Domain-Mediated Recognition
Studies have demonstrated that the second and fourth PDZ domains of PTPN13 directly interact with the C-terminus of the human CD95 receptor.[5][9] This interaction is dependent on a specific C-terminal sequence on CD95, -SLV (Serine-Leucine-Valine).[10] This motif is crucial for the binding and subsequent functional consequences of the CD95-PTPN13 association. Interestingly, the murine ortholog of CD95 lacks this -SLV sequence, leading to a different mode of interaction and functional outcome in mice.[10]
Functional Consequences of the Interaction
The binding of PTPN13 to CD95 has significant implications for CD95 signaling, primarily acting as a negative regulator of apoptosis. The key mechanisms include:
-
Regulation of CD95 Trafficking: PTPN13 has been shown to reduce the cell surface expression of CD95 by retaining it in the cytoplasm and preventing its export to the plasma membrane.[5][11][12] This sequestration diminishes the pool of receptors available for ligand binding and subsequent DISC formation, thereby rendering cells more resistant to CD95-mediated apoptosis.[12]
-
Dephosphorylation of CD95: While the direct dephosphorylation of CD95 by PTPN13 is a subject of ongoing investigation, PTPN13's phosphatase activity is known to dephosphorylate other signaling molecules in the vicinity. For instance, PTPN13 can dephosphorylate Fas phospho-Y291, a residue implicated in promoting susceptibility to Fas-induced apoptosis.[10]
-
Scaffolding of Signaling Complexes: The multi-PDZ domain nature of PTPN13 allows it to act as a scaffold, potentially bringing other regulatory proteins to the CD95 receptor complex, further modulating its signaling output.
dot
Caption: Molecular interaction between CD95 and PTPN13.
Methodologies for Studying the CD95-PTPN13 Interaction
A multi-faceted approach is essential to comprehensively characterize the interaction between CD95 and the PTPN13 PDZ domains.
In Vitro and In Vivo Interaction Assays
-
Yeast Two-Hybrid (Y2H) System: This genetic method is a powerful tool for identifying novel protein-protein interactions.[13][14] It can be used to screen a cDNA library for proteins that interact with a "bait" protein, such as the C-terminal tail of CD95.[15]
Workflow for Yeast Two-Hybrid Screening: dot
Caption: Yeast Two-Hybrid (Y2H) experimental workflow.
Protocol: Yeast Two-Hybrid Assay
-
Bait Construction: Clone the DNA sequence encoding the C-terminal region of CD95 into a bait vector (e.g., pEG202) to create a fusion with a DNA-binding domain (e.g., LexA).[15]
-
Yeast Transformation: Transform a suitable yeast reporter strain with the bait plasmid.[16]
-
Library Transformation: Introduce a prey library, consisting of cDNAs fused to a transcriptional activation domain, into the yeast strain containing the bait.[15]
-
Selection and Screening: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine) to identify colonies where the bait and prey interaction has activated the reporter genes.[16]
-
Validation: Isolate the prey plasmids from positive colonies and sequence the cDNA inserts to identify the interacting proteins. Further validation can be performed through re-transformation and additional reporter assays.
-
-
Co-immunoprecipitation (Co-IP): This technique is used to demonstrate protein-protein interactions within a cellular context.[17][18] Given that CD95 is a membrane protein, modifications to standard Co-IP protocols are necessary.[17]
Protocol: Co-immunoprecipitation for Membrane Proteins
-
Cell Lysis: Lyse cells expressing both CD95 and PTPN13 using a mild lysis buffer containing non-ionic detergents (e.g., NP-40 or Triton X-100) to solubilize membrane proteins while preserving protein-protein interactions.[19]
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-CD95).[18]
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.[18]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Detection: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-PTPN13).
-
Biophysical and Imaging Techniques
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time, quantitative analysis of biomolecular interactions.[20][21][22] It can be used to determine the binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants of the CD95-PTPN13 interaction.[23]
Quantitative Data from SPR Analysis:
Interaction Pair Association Rate (ka) (M⁻¹s⁻¹) Dissociation Rate (kd) (s⁻¹) Affinity (KD) (M) CD95 C-terminus & PTPN13 PDZ2 Hypothetical Value Hypothetical Value Hypothetical Value CD95 C-terminus & PTPN13 PDZ4 Hypothetical Value Hypothetical Value Hypothetical Value (Note: Specific kinetic values would need to be determined experimentally)
-
Fluorescence Resonance Energy Transfer (FRET): FRET is a powerful microscopy-based technique for visualizing and quantifying protein-protein interactions in living cells.[24][25][26] It relies on the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically <10 nm).[27][28]
Protocol: FRET Microscopy
-
Fluorophore Labeling: Express CD95 and PTPN13 as fusion proteins with spectrally distinct fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor) or label the endogenous proteins with fluorescently tagged antibodies.[25]
-
Image Acquisition: Acquire images of the donor and acceptor fluorescence before and after photobleaching the acceptor fluorophore.[25]
-
FRET Efficiency Calculation: An increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring, and the efficiency of energy transfer can be calculated to quantify the extent of the interaction.[25]
-
Implications in Disease and Drug Development
The CD95-PTPN13 interaction has significant implications in various pathological conditions, particularly in cancer.
Role in Cancer
Many cancer cells exhibit resistance to CD95-mediated apoptosis, which is a hallmark of malignancy.[5] Overexpression of PTPN13 has been observed in several cancers and is often correlated with a poor prognosis.[12] By downregulating cell surface CD95, PTPN13 can protect tumor cells from immune-mediated killing and chemotherapy-induced apoptosis.[11] Therefore, the CD95-PTPN13 interaction represents a promising target for cancer therapy.
dot
Caption: Role of PTPN13 in promoting tumor survival.
Therapeutic Strategies
Targeting the CD95-PTPN13 interaction offers a novel approach to sensitize cancer cells to apoptosis. Potential therapeutic strategies include:
-
Small Molecule Inhibitors: Developing small molecules that specifically disrupt the binding of the CD95 C-terminus to the PTPN13 PDZ domains could restore CD95 surface expression and pro-apoptotic signaling.[7]
-
Peptide-based Therapeutics: Designing peptides that mimic the CD95 C-terminal motif could act as competitive inhibitors of the PTPN13 PDZ domains.[10]
-
Gene Silencing: Utilizing technologies like siRNA to downregulate the expression of PTPN13 could be a viable strategy to enhance apoptosis in cancer cells.[11]
Conclusion
The interaction between the CD95 receptor and the PDZ domains of PTPN13 is a pivotal regulatory mechanism that fine-tunes the cellular response to apoptotic stimuli. A thorough understanding of the molecular details of this interaction, facilitated by a combination of genetic, biochemical, and biophysical techniques, is crucial for elucidating its role in both health and disease. The development of therapeutic agents that modulate this interaction holds significant promise for the treatment of cancer and other diseases characterized by aberrant apoptosis.
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- Fluorescence resonance energy transfer in revealing protein–protein interactions in living cells | Emerging Topics in Life Sciences | Portland Press. (2021, April 15).
- Protein Tyrosine Phosphatase-N13 Promotes Myofibroblast Resistance to Apoptosis in Idiopathic Pulmonary Fibrosis - PMC.
- Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. (2017, October 10).
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- Mapping protein-protein interactions using yeast two-hybrid assays - PubMed. (2015, May 1).
- Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed. (2001, July 15).
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- Imaging Protein-Protein Interactions Using Fluorescence Resonance Energy Transfer Microscopy | Request PDF - ResearchGate. (2025, August 7).
- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. (2025, April 14).
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- Opposite roles of FAP-1 and dynamin in the regulation of Fas (CD95) translocation to the cell surface and susceptibility to Fas ligand-mediated apoptosis - PubMed. (2006, January 20).
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The Fas C-Terminal Tripeptide Switch: Mechanisms of Apoptosis Resistance in Cancer
Executive Summary
The biological function of the Fas receptor (CD95/APO-1) is frequently reduced to its canonical role as a death receptor. However, in aggressive cancer phenotypes, Fas signaling is not merely "off"; it is actively rewired. The critical determinant of this switch lies in the extreme C-terminal tripeptide of the receptor—Ser-Leu-Val (SLV) in humans.
This tripeptide functions as a PDZ-binding motif (PBM) that recruits the protein tyrosine phosphatase FAP-1 (PTPN13). This interaction physically uncouples Fas from the apoptotic machinery and sequesters the receptor in intracellular stores. This guide details the molecular mechanics of this interaction, its role in chemotherapeutic resistance, and validated protocols for interrogating this pathway in oncological research.
Part 1: Molecular Architecture of the Switch
The Dual C-Terminus
The intracellular domain of Fas contains two distinct functional modules that operate in direct competition:
-
The Death Domain (DD): A globular domain (residues ~230–314) responsible for recruiting FADD and nucleating the Death-Inducing Signaling Complex (DISC).
-
The PDZ-Binding Motif (PBM): The extreme C-terminal tripeptide (Ac-Ser-Leu-Val-OH ).
While the DD drives apoptosis, the PBM functions as a "brake." In normal physiology, this brake prevents autoimmunity. In cancer, it is hijacked to ensure survival.
The Fas/FAP-1 Interaction
The primary binding partner for the Fas PBM is FAP-1 (Fas-Associated Phosphatase-1), also known as PTPN13. FAP-1 is a massive (270 kDa) non-receptor tyrosine phosphatase containing six PDZ domains.[1]
-
Specificity: The Fas SLV motif binds specifically to the third PDZ domain (PDZ3) of FAP-1.
-
Structural Determinants:
-
Valine (P0): The C-terminal valine is critical. Mutation to alanine abolishes binding.
-
Serine (P-2): The hydroxyl group forms an essential hydrogen bond within the PDZ3 binding groove.
-
N-Terminal Hydrophobicity: Synthetic peptides with hydrophobic groups (e.g., phenylaminocarbonyl) attached to the N-terminus of the tripeptide show significantly higher potency, suggesting a hydrophobic pocket adjacent to the PDZ groove.
-
Part 2: Biological Function in Cancer Cells[2][3]
Mechanism of Apoptosis Resistance
In Fas-resistant tumor types (notably colon, ovarian, and pancreatic adenocarcinomas), FAP-1 is often overexpressed.[1] The FAP-1/Fas interaction confers resistance through two synergistic mechanisms:
-
Steric Inhibition of DISC Assembly: By binding the C-terminus, FAP-1 may sterically hinder the conformational changes in the Death Domain required to recruit FADD.
-
Intracellular Retention (The "Trafficking Block"): This is the dominant mechanism. FAP-1 links Fas to the cytoskeleton (via FAP-1's FERM domain) and retains the receptor in the Golgi complex or cytoplasmic vesicles. This prevents Fas from reaching the cell surface, rendering the cell "blind" to extracellular Fas Ligand (FasL) or therapeutic agonists.
The "Non-Apoptotic" Permissive State
When the apoptotic threshold is raised by FAP-1, Fas signaling does not cease; it diverges. With the death pathway blocked, residual surface Fas can activate ERK1/2 and NF-κB pathways. These signals, normally eclipsed by rapid apoptosis, drive proliferation and metastasis. Thus, the SLV tripeptide acts as a gatekeeper that converts a tumor suppressor into a tumor promoter.
Part 3: Visualization of Signaling Dynamics
The following diagram illustrates the competitive divergence between the apoptotic (FADD) and survival (FAP-1) pathways.
Caption: The Fas Signaling Switch. The C-terminal SLV motif recruits FAP-1, which sequesters Fas and blocks FADD recruitment, shifting the cell from apoptosis to survival.
Part 4: Experimental Methodologies
To validate the function of the Fas C-terminal tripeptide in your specific cancer model, the following experimental workflow is recommended. This protocol relies on peptide interference to disrupt the Fas-PDZ interaction.
Protocol: Peptide-Mediated Sensitization Assay
Objective: Determine if Fas resistance in a cell line is mediated by the C-terminal PDZ interaction.
1. Reagents Preparation
-
Inhibitory Peptide: Synthesize the tripeptide Ac-SLV-OH (Acetyl-Ser-Leu-Val).
-
Control Peptide: Synthesize a mutant peptide Ac-SLA-OH (Valine to Alanine mutation) or Ac-SLG-OH .
-
Delivery System: For intracellular delivery, use Tat-fusion peptides (Tat-SLV) or microinjection (for single-cell imaging). Alternatively, electroporation can be used for the tripeptide alone.
2. Experimental Workflow
| Step | Action | Technical Note |
| 1. Seeding | Seed cancer cells (e.g., DLD-1, SK-OV-3) at 70% confluency. | Choose lines with confirmed FAP-1 expression (Western blot). |
| 2. Transfection | Introduce Tat-SLV or Ac-SLV (10–100 µM) into cells. | Incubate for 4–6 hours to allow peptide accumulation/binding. |
| 3. Stimulation | Treat with anti-Fas agonist antibody (clone CH-11, 100 ng/mL). | Include a "Peptide Only" and "Agonist Only" control. |
| 4. Readout A | Flow Cytometry (Surface Fas): Stain non-permeabilized cells with anti-Fas (FITC). | Disruption of FAP-1 should increase surface Fas MFI (Mean Fluorescence Intensity). |
| 5. Readout B | Apoptosis Assay: Annexin V / PI staining after 24 hours. | Expect synergistic apoptosis in "SLV + CH-11" samples compared to controls. |
3. Data Interpretation
-
Positive Result: If SLV peptide treatment increases surface Fas levels and restores sensitivity to CH-11, the resistance mechanism is FAP-1 dependent .
-
Negative Result: If no change occurs, the resistance may be downstream (e.g., c-FLIP overexpression or Caspase-8 mutation).
Visualization of Peptide Interference
Caption: Peptide Interference Mechanism. Synthetic SLV saturates FAP-1 PDZ domains, liberating Fas to recruit FADD and trigger apoptosis.
Part 5: Therapeutic Implications
The Fas C-terminal tripeptide represents a high-value target for chemosensitization .
-
Combination Therapy: FAP-1 inhibitors (peptidomimetics of SLV) can re-sensitize resistant tumors to standard chemotherapies (e.g., oxaliplatin in colon cancer) that rely partly on the Fas pathway for cytotoxicity.
-
Metastasis Prevention: Since FAP-1 is involved in cytoskeletal remodeling and migration, blocking the Fas-FAP-1 interaction may simultaneously induce apoptosis and inhibit metastatic potential.
References
-
Yanagisawa, J., et al. (1997). The molecular interaction of Fas and FAP-1.[1][2][3][4][5] A tripeptide blocker of human Fas interaction with FAP-1 promotes Fas-induced apoptosis. Journal of Biological Chemistry. Link
-
Sato, T., et al. (1995). FAP-1: a protein tyrosine phosphatase that associates with Fas.[1][6] Science. Link
-
Ungefroren, H., et al. (2001). FAP-1 in pancreatic cancer cells: functional and mechanistic studies on its inhibitory role in Fas-mediated apoptosis. Journal of Cell Science. Link
-
Ivanov, V. N., et al. (2003). FAP-1 association with Fas (Apo-1) inhibits Fas expression on the cell surface.[1][2] Molecular and Cellular Biology. Link
-
Wieckowski, E., et al. (2007).[2] FAP-1-mediated activation of NF-kappaB induces resistance of head and neck cancer to Fas-induced apoptosis.[2][3] Journal of Cellular Biochemistry. Link
Sources
- 1. FAP-1 Association with Fas (Apo-1) Inhibits Fas Expression on the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. bosterbio.com [bosterbio.com]
- 5. Expression of FAP-1 by human colon adenocarcinoma: implication for resistance against Fas-mediated apoptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Distinct Mechanisms and Applications: Fas Ligand vs. Fas C-Terminal Peptide
The following guide provides an in-depth technical analysis of the structural, functional, and therapeutic distinctions between Fas Ligand and Fas C-terminal peptides.
Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the context of the extrinsic apoptotic pathway, Fas Ligand (FasL/CD178) and Fas C-terminal peptides represent opposing ends of the signaling axis—both spatially and functionally.
-
Fas Ligand is the extracellular driver .[1] It is a Type-II transmembrane protein (cytokine) that binds the extracellular domain of the Fas receptor (CD95) to initiate the death signal.[1][2][3]
-
Fas C-terminal Peptide refers to the intracellular effector domain of the Fas receptor (specifically the Death Domain or PDZ-binding motif) or synthetic mimetics thereof. These peptides are primarily used in drug development as decoys to uncouple the receptor from downstream adaptors (FADD) or regulators (FAP-1), thereby modulating the apoptotic threshold.[1]
This guide delineates their molecular architectures, signaling mechanics, and divergent utilities in therapeutic development.[1]
Molecular Architecture & Functional Mechanics[1]
The fundamental difference lies in their topology and role within the Death-Inducing Signaling Complex (DISC) .
Fas Ligand (The Trigger)[1]
-
Structure: A Type-II transmembrane protein belonging to the TNF superfamily.[1][2][3][4] It functions as a homotrimer.[1][5]
-
Active Domain: The Extracellular C-terminus .[1][2] Unlike most receptors, the ligand’s functional binding site is at its C-terminus, which projects into the extracellular space.
-
Mechanism: Binding to Fas receptor induces receptor trimerization and a conformational change that is transmitted across the membrane.[1]
Fas C-Terminal Peptide (The Transducer)
-
Structure: The intracellular tail of the Type-I Fas Receptor (CD95).[1][6]
-
Active Domains:
-
Mechanism: Upon receptor activation, the intracellular C-terminal DD undergoes clustering, creating a platform for FADD recruitment.[1] Synthetic peptides mimicking this region act as competitive inhibitors (decoys).[1]
Comparative Data Table
| Feature | Fas Ligand (FasL) | Fas C-Terminal Peptide (Mimetic) |
| Biological Origin | Cytokine (TNFSF6) | Receptor Fragment (CD95 Intracellular) |
| Cellular Location | Extracellular Surface / Soluble | Intracellular (Cytosol/Membrane interface) |
| Signaling Role | Initiator: Triggers receptor oligomerization | Modulator: Blocks or enables adaptor binding |
| Interaction Partner | Fas Receptor (Extracellular Domain) | FADD (Death Domain) or FAP-1 (PDZ domain) |
| Therapeutic Goal | Induce Apoptosis (Oncology) | Inhibit Apoptosis (Ischemia/Stroke) |
| Key Sequence | TNF Homology Domain (THD) | Ac-Ser-Leu-Val (PDZ) or DD sequences |
Signaling Pathway Visualization
The following diagram illustrates the spatial separation and mechanistic opposition of these two entities. FasL acts "Outside-In," while Fas C-terminal peptides act "Inside" to jam the gears of the DISC.
Caption: FasL initiates signaling extracellularly, while Fas C-terminal peptides intervene intracellularly to block FADD recruitment or modulate FAP-1 binding.
Drug Development & Research Applications[1][7]
Fas Ligand: The "Death Hammer"[1]
-
Application: Oncology.[1]
-
Mechanism: Recombinant soluble FasL (sFasL) or agonistic antibodies are used to force cancer cells into apoptosis.[1]
-
Challenge: Systemic toxicity (hepatotoxicity).[1]
-
Protocol Context: Used as a positive control in apoptosis assays to verify if a cell line has an intact death pathway.[1]
Fas C-Terminal Peptide: The "Neuroprotector"
-
Application: Ischemic Stroke, Neurodegeneration, and Spinal Cord Injury.[1]
-
Mechanism: These peptides (often fused with cell-penetrating sequences like TAT or Leptin) act as Dominant Negatives .[1] By flooding the cytoplasm with "fake" Death Domains, they saturate FADD molecules, preventing them from binding to the actual Fas receptor.[1] This halts the apoptotic cascade even if FasL is present.[1]
-
Key Reagent: TAT-Fas-DD or Leptin-PEG-FBP (Fas Blocking Peptide).[1]
-
Protocol Context: Used in competition assays to validate the specificity of Fas-FADD interactions.[1]
Experimental Protocols
Protocol A: Fas Ligand-Induced Apoptosis (Agonist Assay)
Objective: To determine the sensitivity of a target cell line to Fas-mediated death.
-
Seeding: Plate target cells (e.g., Jurkat) at
cells/mL in complete RPMI-1640. -
Treatment: Add Recombinant Human Fas Ligand (cross-linked) at graded concentrations (1–100 ng/mL).[1]
-
Note: Soluble FasL often requires a cross-linking enhancer (e.g., anti-FLAG antibody) to induce efficient receptor trimerization.[1]
-
-
Incubation: Incubate for 4–16 hours at 37°C.
-
Readout: Stain with Annexin V-FITC and Propidium Iodide (PI).[1] Analyze via Flow Cytometry.[1][7]
-
Self-Validation: If PI+ (necrosis) is high but Annexin V+ is low, the concentration of FasL may be too high, causing lytic rather than apoptotic death.[1]
-
Protocol B: Fas C-Terminal Peptide Blocking Assay (Antagonist Assay)
Objective: To validate the efficacy of a C-terminal mimetic in preventing DISC formation.
-
Peptide Preparation: Synthesize the Fas C-terminal mimetic (e.g., Ac-SLV or DD-sequence) fused to a TAT transporter (GRKKRRQRRRPQ).[1]
-
Pre-Incubation: Treat cells with the TAT-Peptide (10–50 µM) for 1 hour prior to FasL exposure.[1] This allows intracellular accumulation.[1][8]
-
Challenge: Add Fas Ligand (EC80 concentration determined from Protocol A).
-
Lysis & IP: Lyse cells using Brij-98 buffer (preserves DISC). Immunoprecipitate Fas receptor using anti-CD95 antibody.[1]
-
Western Blot: Probe the precipitate for FADD .
-
Causality Check: If FADD is absent but Caspase-8 is still cleaved, suspect Type II mitochondrial amplification loop activation independent of the blocked receptor.[1]
References
-
Structure and Function of Fas/Fas Ligand
-
The C-terminal Tails of TRAIL and Fas Receptors Have Opposing Functions
-
Systemic Treatment with Fas-Blocking Peptide Attenu
-
Structural Modification of Fas C-terminal Tripeptide and its Effects on Fas/FAP-1 Binding
-
Fas P
-
Source: Thermo Fisher Scientific.[1]
-
Sources
- 1. Fas receptor - Wikipedia [en.wikipedia.org]
- 2. altmeyers.org [altmeyers.org]
- 3. Fas ligand - Wikipedia [en.wikipedia.org]
- 4. Fas Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Structure and function of Fas/Fas ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. 肽修饰:N-末端、内部、和C-末端 [sigmaaldrich.com]
- 8. apexbt.com [apexbt.com]
- 9. The C-terminal tails of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and Fas receptors have opposing functions in Fas-associated death domain (FADD) recruitment and can regulate agonist-specific mechanisms of receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural modification of Fas C-terminal tripeptide and its effects on the inhibitory activity of Fas/FAP-1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Fas/FAP-1 Interaction ELISA
Introduction: The Fas/FAP-1 Axis in Apoptosis Regulation
The Fas receptor (also known as CD95, APO-1, or TNFRSF6) is a pivotal member of the tumor necrosis factor receptor (TNFR) superfamily, playing a central role in the induction of programmed cell death, or apoptosis.[1][2] Upon binding its cognate ligand, FasL, the Fas receptor trimerizes, initiating a cascade that recruits the adaptor molecule FADD and procaspase-8 to form the Death-Inducing Signaling Complex (DISC).[1][2] This complex facilitates the activation of caspase-8, which in turn activates downstream effector caspases, culminating in the systematic dismantling of the cell.
However, this critical cell death pathway is subject to stringent negative regulation. One key inhibitor is the Fas-Associated Phosphatase-1 (FAP-1), also known as PTPN13.[3][4] FAP-1 is a large, non-receptor protein tyrosine phosphatase that directly interacts with the C-terminal region of the Fas receptor.[4][5][6] This interaction is crucial, as it has been shown to suppress Fas-mediated apoptosis.[5][7] Mechanistically, FAP-1 can inhibit apoptosis by several means, including retaining the Fas receptor in cytoplasmic pools, thereby preventing its expression on the cell surface where it can be activated.[4][5] Given that elevated FAP-1 expression is often observed in various cancers and is linked to therapeutic resistance, the ability to quantify the Fas/FAP-1 interaction is of significant interest to researchers in oncology and immunology.[5][8]
This document provides a detailed protocol for a direct binding Enzyme-Linked Immunosorbent Assay (ELISA) designed to quantitatively measure the interaction between the Fas receptor and FAP-1.
Principle of the Assay
This protocol describes a direct binding ELISA, a robust and sensitive method for analyzing the interaction between two purified proteins.[9][10] The principle relies on immobilizing one protein partner (the "bait," in this case, recombinant Fas) onto the surface of a microplate well. Subsequently, the other protein partner (the "prey," recombinant FAP-1) is added. If an interaction occurs, FAP-1 will bind to the immobilized Fas. This interaction is then detected using a specific primary antibody against FAP-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic substrate (such as TMB) results in a colorimetric signal directly proportional to the amount of bound FAP-1, thus quantifying the interaction.
Visualizing the Molecular Interactions
To better understand the biological context and the assay workflow, the following diagrams illustrate the Fas signaling pathway and the step-by-step ELISA procedure.
Caption: The Fas-mediated apoptosis pathway and its inhibition by FAP-1.
Caption: Step-by-step workflow for the Fas/FAP-1 direct binding ELISA.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Proteins | |
| Recombinant Human Fas/CD95/TNFRSF6 | Extracellular Domain (ECD), Carrier-free |
| Recombinant Human FAP-1/PTPN13 | Full-length or relevant binding domain, Carrier-free |
| Antibodies | |
| Primary Antibody | Rabbit or Mouse Anti-FAP-1/PTPN13 Polyclonal/Monoclonal Antibody |
| Secondary Antibody | HRP-conjugated Goat Anti-Rabbit/Mouse IgG (H+L) |
| Buffers & Solutions | |
| Coating Buffer | 1x PBS, pH 7.4 |
| Wash Buffer | 1x PBS with 0.05% Tween-20 (PBS-T) |
| Blocking Buffer | 1% (w/v) BSA in PBS-T |
| Reagent Diluent | 1% (w/v) BSA in PBS-T |
| TMB Substrate | 3,3’,5,5’-Tetramethylbenzidine |
| Stop Solution | 2 N Sulfuric Acid (H₂SO₄) |
| Equipment | |
| ELISA Plates | 96-well high-binding polystyrene microplates |
| Microplate Reader | Capable of measuring absorbance at 450 nm |
| Pipettes & Tips | Calibrated single and multichannel pipettes |
| Incubator | Capable of maintaining 37°C |
Experimental Protocol
This protocol is a starting point and should be optimized for your specific reagents and experimental conditions.
1. Plate Coating a. Dilute the recombinant Fas protein to a final concentration of 2 µg/mL in Coating Buffer (1x PBS). b. Add 100 µL of the diluted Fas protein to each well of a 96-well microplate. c. Rationale: This step immobilizes the "bait" protein to the solid phase, providing a surface for the interaction to occur. The concentration may need optimization (typically 1-10 µg/mL). d. Seal the plate and incubate overnight at 4°C.
2. Blocking a. Aspirate the coating solution from the wells. b. Wash the plate twice with 200 µL of Wash Buffer (PBS-T) per well. c. Add 200 µL of Blocking Buffer (1% BSA in PBS-T) to each well. d. Rationale: Blocking is critical to prevent non-specific binding of subsequent proteins and antibodies to the plastic surface, which would otherwise lead to high background signals. e. Seal the plate and incubate for 1-2 hours at 37°C or room temperature.
3. FAP-1 Binding a. Aspirate the Blocking Buffer. Wash the plate three times with Wash Buffer. b. Prepare serial dilutions of recombinant FAP-1 protein in Reagent Diluent (1% BSA in PBS-T). A suggested starting range is 0-1000 ng/mL. c. Include a "zero FAP-1" well as a negative control to measure background signal. d. Add 100 µL of each FAP-1 dilution to the appropriate wells. e. Rationale: This step allows the "prey" protein (FAP-1) to interact with the immobilized "bait" (Fas). A titration is performed to determine the concentration-dependence of the binding. f. Seal the plate and incubate for 2 hours at room temperature.
4. Primary Antibody Incubation a. Aspirate the FAP-1 solution. Wash the plate three times with Wash Buffer. b. Dilute the primary anti-FAP-1 antibody in Reagent Diluent. The optimal dilution must be determined empirically (e.g., start at 1:1000). c. Add 100 µL of the diluted primary antibody to each well. d. Seal the plate and incubate for 1-2 hours at room temperature.
5. Secondary Antibody Incubation a. Aspirate the primary antibody solution. Wash the plate four times with Wash Buffer. b. Dilute the HRP-conjugated secondary antibody in Reagent Diluent according to the manufacturer's instructions (e.g., 1:5000 to 1:10,000). c. Add 100 µL of the diluted secondary antibody to each well. d. Rationale: The HRP enzyme on the secondary antibody will catalyze the color-changing reaction in the next step. Rigorous washing is essential to remove unbound antibody and reduce background. e. Seal the plate and incubate for 1 hour at room temperature, protected from light.
6. Signal Development and Measurement a. Aspirate the secondary antibody solution. Wash the plate five times with Wash Buffer, ensuring all residual buffer is removed after the final wash. b. Add 100 µL of TMB Substrate to each well. c. Incubate for 15-30 minutes at room temperature in the dark. Monitor for color development (blue). d. Rationale: The incubation time depends on the reaction kinetics and should be stopped before the highest standard point becomes saturated. e. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. f. Gently tap the plate to ensure thorough mixing. g. Immediately read the absorbance at 450 nm using a microplate reader.
Controls and Validation
To ensure the trustworthiness of the results, the following controls are essential:
-
Negative Control (Background): Wells coated with Fas but incubated with Reagent Diluent instead of FAP-1. This determines the background signal from the detection antibodies.
-
Specificity Control 1: Wells coated with an irrelevant protein (e.g., BSA) instead of Fas, then incubated with the highest concentration of FAP-1. This confirms that FAP-1 binding is specific to Fas and not the blocking agent or the plate itself.
-
Specificity Control 2 (Optional but Recommended): If available, use a mutant Fas protein known not to bind FAP-1 (e.g., a C-terminal deletion mutant) for coating.[6][11] This provides strong evidence for the specificity of the interaction.
Data Analysis and Interpretation
-
Subtract Background: Subtract the average absorbance value of the negative control (zero FAP-1) from all other absorbance readings.
-
Plot Data: Plot the background-subtracted absorbance (Y-axis) against the concentration of FAP-1 (X-axis).
-
Interpretation: A dose-dependent increase in absorbance with increasing FAP-1 concentration indicates a specific interaction between Fas and FAP-1. The resulting curve can be used to determine parameters like the half-maximal effective concentration (EC₅₀), providing a quantitative measure of the binding affinity under the tested conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or BSA concentration- Titrate primary and secondary antibodies- Increase number of wash steps or soaking time |
| No/Low Signal | - Inactive proteins or antibodies- Insufficient incubation times- Incorrect buffer pH- Reagents omitted | - Use new aliquots of proteins/antibodies- Optimize incubation times- Check pH of all buffers- Review protocol steps carefully |
| High Well-to-Well Variability | - Inconsistent pipetting- Inadequate plate washing- Plate edge effects | - Use calibrated pipettes; ensure no bubbles- Ensure all wells are washed uniformly- Avoid using the outermost wells of the plate |
References
- Amerigo Scientific. (2026, January 31). PTPN13: Structure, Signaling Functions, and Its Complex Role in Cancer and Drug Discovery.
- Ivanova, A. (n.d.).
-
Imajo, M., et al. (2006). Fas-associated phosphatase-1 promotes Fas-mediated apoptosis in human colon cancer cells: novel function of FAP-1. International Journal of Cancer, 118(3), 542-549. [Link]
-
Ivanov, V. N., et al. (2003). FAP-1 Association with Fas (Apo-1) Inhibits Fas Expression on the Cell Surface. Molecular and Cellular Biology, 23(10), 3623–3635. [Link]
-
Wieckowski, E., et al. (2005). Mechanisms of FAP-1-mediated tumor cell resistance to apoptosis via the Fas/FasL pathway. Proceedings of the American Association for Cancer Research, 46, 2005. [Link]
-
Ma'ayan Lab. (n.d.). PTPN13 Gene. Icahn School of Medicine at Mount Sinai. [Link]
-
Sato, T., et al. (2000). Negative regulation of Fas-mediated apoptosis by FAP-1 in human cancer cells. International Journal of Cancer, 87(4), 473-479. [Link]
-
Wang, Z., et al. (2022). Critical roles of PTPN family members regulated by non-coding RNAs in tumorigenesis and immunotherapy. Frontiers in Immunology, 13, 946924. [Link]
-
Geng, J., et al. (2005). FAS Associated Phosphatase (FAP-1) Blocks Apoptosis of Astrocytomas Through Dephosphorylation of FAS. Journal of Neuro-Oncology, 74(3), 241-248. [Link]
-
Carlucci, A., et al. (2020). Dual Role of the PTPN13 Tyrosine Phosphatase in Cancer. Cancers, 12(12), 3737. [Link]
-
Jin, L., et al. (2018). Utilizing ELISA to monitor protein-protein interaction. Methods in Molecular Biology, 1686, 213-224. [Link]
-
Sato, T., et al. (1995). FAP-1: a protein tyrosine phosphatase that associates with Fas. Science, 268(5209), 411-415. [Link]
-
Kiso, Y., et al. (2002). Structural modification of Fas C-terminal tripeptide and its effects on the inhibitory activity of Fas/FAP-1 binding. Bioorganic & Medicinal Chemistry Letters, 12(19), 2723-2726. [Link]
-
Bei, L., et al. (2018). Inhibition of Fas associated phosphatase 1 (Fap1) facilitates apoptosis of colon cancer stem cells and enhances the effects of oxaliplatin. Oncotarget, 9(46), 28080-28091. [Link]
-
Li, J., et al. (2001). Expression and potential role of Fas-associated phosphatase-1 in ovarian cancer. The American Journal of Pathology, 158(4), 1355-1362. [Link]
Sources
- 1. Fas Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Fas receptor - Wikipedia [en.wikipedia.org]
- 3. PTPN13: Structure, Signaling Functions, and Its Complex Role in Cancer and Drug Discovery - Amerigo Scientific [amerigoscientific.com]
- 4. Gene - PTPN13 [maayanlab.cloud]
- 5. FAP-1 Association with Fas (Apo-1) Inhibits Fas Expression on the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAP-1: a protein tyrosine phosphatase that associates with Fas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Expression and potential role of Fas-associated phosphatase-1 in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Utilizing ELISA to monitor protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural modification of Fas C-terminal tripeptide and its effects on the inhibitory activity of Fas/FAP-1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Kinetic Characterization of Fas Receptor-Peptide Interactions using Surface Plasmon Resonance (SPR)
Abstract
The Fas receptor (CD95/APO-1) is a critical gatekeeper of apoptosis and immune homeostasis.[1][2] Developing peptide agonists or antagonists that modulate the Fas signaling pathway requires precise kinetic characterization. This guide details a robust Surface Plasmon Resonance (SPR) workflow to quantify the binding affinity (
Introduction: The Fas Signaling Landscape
The Fas receptor is a Type I transmembrane protein belonging to the TNF Receptor Superfamily (TNFRSF6). Its primary physiological role is the induction of apoptosis upon binding to the Fas Ligand (FasL) or agonistic antibodies.[1] Dysregulation of this pathway is implicated in autoimmune lymphoproliferative syndrome (ALPS) and various cancers.
Peptides targeting Fas are of high therapeutic interest because they can be engineered to either block FasL binding (antagonists for neuroprotection/prevention of tissue damage) or mimic FasL (agonists for cancer immunotherapy).
Mechanistic Pathway
Upon ligand binding, Fas undergoes trimerization, recruiting the adaptor protein FADD (Fas-Associated protein with Death Domain) via homotypic Death Domain (DD) interactions.[1][2] This recruits Pro-Caspase 8, forming the Death-Inducing Signaling Complex (DISC), which triggers the downstream caspase cascade.
Figure 1: The Fas-mediated apoptotic signaling cascade.[1][2][3][4] SPR analysis focuses on the initial binding event between the Ligand/Peptide and the Fas Receptor.
Strategic Experimental Design
The "Ligand" vs. "Analyte" Decision
In SPR, one partner is immobilized (Ligand) and the other flows over the surface (Analyte).[5]
-
Recommended Setup: Immobilize Fas Receptor ; Flow Peptide .
-
Rationale: Peptides are low molecular weight (< 2 kDa). Immobilizing them directly often occludes their binding epitopes or alters their conformation. Furthermore, the SPR signal is proportional to the mass change; flowing a small peptide over a large protein yields a smaller signal, but modern instruments (e.g., Biacore T200/8K) have sufficient sensitivity.
-
Reagent Selection: Use a Recombinant Human Fas/CD95 Fc Chimera . The Fc tag allows for high-affinity capture and promotes the natural dimerization/trimerization of the receptor, mimicking the physiological state better than a monomeric ECD.
Immobilization Chemistry: Capture vs. Direct Coupling
We utilize a Protein A Capture method rather than direct amine coupling.
-
Direct Amine Coupling: Randomly orients the protein, potentially blocking the ligand-binding site.
-
Capture Method (Chosen): Protein A is covalently coupled to the chip.[6] It captures the Fc region of the Fas-Fc chimera.[7] This orients the Fas ECD away from the surface (accessible) and allows the surface to be regenerated (stripped) and fresh receptor captured for every cycle, eliminating protein degradation concerns.
Materials and Methods
Reagents
-
Sensor Chip: CM5 (Carboxymethylated dextran) or Protein A pre-coated chip.
-
Ligand: Recombinant Human Fas/TNFRSF6 Fc Chimera (e.g., R&D Systems).
-
Analyte: Synthetic Fas-binding peptides (purity >95%).
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).
-
Regeneration Solution: 10 mM Glycine-HCl, pH 1.5.
Protocol: Protein A Capture of Fas-Fc
Step 1: Chip Preparation (If using CM5)
-
Equilibrate instrument with HBS-EP+ buffer.
-
Activate flow cells 1 and 2 (Fc1, Fc2) with EDC/NHS (1:1) for 7 minutes.
-
Inject Protein A (50 µg/mL in 10 mM Acetate pH 4.5) for 7 minutes. Target immobilization: ~3000–5000 RU.
-
Block with 1 M Ethanolamine-HCl pH 8.5 for 7 minutes.
Step 2: The Binding Cycle (Multicycle Kinetics) Perform the following steps for each peptide concentration (0, 31.25, 62.5, 125, 250, 500, 1000 nM).
-
Capture (Ligand): Inject Fas-Fc Chimera (10 µg/mL) over Fc2 only for 60 seconds at 10 µL/min.
-
Stabilization: Wait 60 seconds to allow baseline stabilization.
-
Association (Analyte): Inject Peptide over Fc1 (Reference) and Fc2 (Active) for 120–180 seconds at 60 µL/min .
-
Note: High flow rate (60 µL/min) is crucial to minimize mass transport limitations (MTL).
-
-
Dissociation: Switch to running buffer for 300–600 seconds.
-
Regeneration: Inject 10 mM Glycine-HCl pH 1.5 for 30 seconds over both flow cells. This strips the Fas-Fc and the peptide, leaving the Protein A surface ready for the next cycle.
Solvent Correction (Critical for Peptides)
Peptides are often dissolved in DMSO. If the final running buffer contains DMSO (e.g., 1-5%), you must perform a solvent correction cycle.
-
Prepare 8 calibration solutions with varying DMSO concentrations (e.g., 0.5% to 1.5% if working at 1%).
-
Run these over the chip to create a calibration curve correcting for bulk refractive index changes caused by DMSO mismatch.
Workflow Visualization
Figure 2: The SPR Multicycle Kinetic Workflow using a Capture approach. The surface is regenerated after every analyte injection.
Data Analysis and Interpretation
Data Processing
-
Zeroing: Zero on the y-axis (baseline) and x-axis (injection start).
-
Referencing: Subtract the signal of the Reference Channel (Fc1, Protein A only) from the Active Channel (Fc2).
-
Blank Subtraction: Subtract the "0 nM" (buffer only) injection curve to remove systematic artifacts (double referencing).
Kinetic Fitting
Fit the processed sensorgrams to a 1:1 Langmuir Binding Model .
-
(Association Rate): How fast the peptide binds (
). -
(Dissociation Rate): How fast the peptide releases (
). -
(Affinity): Calculated as
.
If the peptide has very fast kinetics (square-wave shape), use Steady State Affinity fitting (plotting
Representative Data Table
Table 1: Example Kinetic Parameters for Fas-Peptide Interactions
| Interaction Pair | Interpretation | |||
| FasL (Control) | ~1.3 | High affinity, slow dissociation (stable). | ||
| Peptide A (Agonist) | 200 | Moderate affinity, fast off-rate (transient). | ||
| Peptide B (Non-binder) | N/A | N/A | >10,000 | No specific binding detected. |
Troubleshooting & Optimization
-
Low Signal: If the peptide is small (<1 kDa) and signal is <5 RU, increase the capture level of Fas-Fc to 2000-3000 RU. Ensure the instrument sensitivity is set to "High".
-
Mass Transport Limitation (MTL): If the association curve is linear rather than exponential, the binding is diffusion-limited. Increase flow rate to 75-100 µL/min or lower the immobilization density.
-
Non-Specific Binding (NSB): If the peptide binds to the reference cell (Protein A), add 350 mM NaCl to the running buffer or use a CM5 chip with direct amine coupling (less ideal for orientation, but eliminates Protein A background).
References
-
Cytiva (formerly GE Healthcare). Biacore Sensor Surface Handbook. (Comprehensive guide to sensor chip selection and immobilization strategies). Link
-
Nagata, S. (1997). "Apoptosis by death factor." Cell, 88(3), 355-365. (Foundational review of Fas/FasL signaling). Link
-
R&D Systems. Recombinant Human Fas/TNFRSF6/CD95 Fc Chimera Protein Datasheet. (Source for the specific Fas reagent used in this protocol). Link
-
Rich, R. L., & Myszka, D. G. (2000). "Advances in surface plasmon resonance biosensor analysis." Current Opinion in Biotechnology, 11(1), 54-61. (Authoritative source on kinetic data analysis and experimental design). Link
-
Biosensing Instrument. Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip. (Application note detailing peptide-protein kinetic setups). Link
Sources
- 1. bosterbio.com [bosterbio.com]
- 2. Fas Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Purification and characterization of the Fas-ligand that induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Ac-SLV-OH Precipitation in Cell Culture Media
Welcome to the technical support center for Ac-SLV-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and best practices for preventing the precipitation of Ac-SLV-OH in cell culture media. Our goal is to equip you with the scientific understanding and practical solutions to ensure the successful integration of this peptide into your experiments.
Section 1: Understanding the Root Causes of Ac-SLV-OH Precipitation
Ac-SLV-OH, or N-Acetyl-Seryl-Leucyl-Valine, is a tripeptide with specific chemical characteristics that influence its solubility. Precipitation in cell culture media is often a result of a combination of factors related to the peptide's intrinsic properties and its interaction with the complex environment of the media.
1.1. The Chemical Nature of Ac-SLV-OH
To effectively troubleshoot precipitation, it is crucial to understand the physicochemical properties of Ac-SLV-OH's constituent amino acids:
-
N-Acetyl Group: The acetylation of the N-terminus neutralizes the positive charge of the serine's amino group. This modification can impact the peptide's overall charge and solubility.
-
Serine (S): A polar, hydrophilic amino acid.
-
Leucine (L): A hydrophobic amino acid.[1]
-
Valine (V): A hydrophobic amino acid.[1]
-
C-terminal Hydroxyl Group (-OH): The free carboxyl group at the C-terminus will be deprotonated and carry a negative charge at physiological pH.
The presence of two hydrophobic residues (Leucine and Valine) can make the overall peptide susceptible to aggregation and precipitation, especially at high concentrations.
1.2. The Role of Isoelectric Point (pI)
1.3. Interactions with Cell Culture Media Components
Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum is present).[4] Several components can interact with Ac-SLV-OH and induce precipitation:
-
High Salt Concentrations: High ionic strength can lead to a "salting-out" effect, where water molecules are more attracted to the salt ions than the peptide, reducing peptide solubility and causing it to precipitate.[5]
-
Divalent Cations: Calcium (Ca²⁺) and magnesium (Mg²⁺) ions are known to interact with the negatively charged carboxyl groups of peptides, potentially leading to the formation of insoluble salts.[6]
-
Proteins in Serum: If you are using a serum-containing medium, proteins like albumin can interact with peptides, which can sometimes lead to co-precipitation.[7]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered by researchers using Ac-SLV-OH and provides actionable solutions.
Question 1: I dissolved Ac-SLV-OH in my cell culture medium, and it immediately became cloudy or formed a precipitate. What went wrong?
Answer: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions:
-
Cause A: High Local Concentration. Adding a highly concentrated stock solution of Ac-SLV-OH directly to the medium can create localized areas of supersaturation, leading to immediate precipitation.
-
Solution A: Gradual Addition and Mixing. Add the Ac-SLV-OH stock solution dropwise to the medium while gently swirling or stirring. This ensures a more uniform and gradual dispersion of the peptide.
-
Cause B: Incorrect Solvent for Stock Solution. The solvent used to prepare the Ac-SLV-OH stock solution can be incompatible with the cell culture medium.
-
Solution B: Use a Biocompatible Solvent. Prepare your stock solution in a solvent that is miscible with your cell culture medium and non-toxic to your cells at the final concentration. Dimethyl sulfoxide (DMSO) is a common choice for hydrophobic peptides. However, always check the solvent tolerance of your specific cell line.
-
Cause C: pH Shock. A significant difference in pH between your Ac-SLV-OH stock solution and the cell culture medium can cause the peptide to precipitate upon mixing.
-
Solution C: pH Adjustment of Stock Solution. If possible, adjust the pH of your stock solution to be closer to the pH of your cell culture medium before adding it.
Question 2: My Ac-SLV-OH solution is clear initially but precipitates over time in the incubator. Why is this happening?
Answer: Delayed precipitation is often due to changes in the media environment over time.
-
Cause A: Temperature and pH Shifts in the Incubator. The temperature and CO₂ concentration in an incubator can cause slight shifts in the pH of the cell culture medium.[8][9] As discussed, pH changes can affect the solubility of your peptide.
-
Solution A: Ensure Proper pH Buffering. Use a medium with a robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering. This can help maintain a stable pH.
-
Cause B: Interaction with Cellular Metabolites. As cells grow, they secrete metabolic byproducts that can alter the composition and pH of the medium, potentially leading to peptide precipitation.
-
Solution B: Media Changes and Working Concentration. If you observe precipitation after a certain period of cell growth, consider performing a media change before the precipitation typically occurs. Also, evaluate if you can achieve the desired biological effect with a lower, more soluble concentration of Ac-SLV-OH.
Question 3: I am using a serum-free medium and still observing precipitation. What could be the cause?
Answer: Even in serum-free media, interactions with other components can cause precipitation.
-
Cause A: High Concentrations of Salts or Amino Acids. Some serum-free formulations are highly concentrated and can contribute to the "salting-out" effect.[5]
-
Solution A: Test Different Media Formulations. If possible, test the solubility of Ac-SLV-OH in different serum-free media formulations to identify one that is more compatible.
-
Cause B: Divalent Cation Interactions. As mentioned earlier, Ca²⁺ and Mg²⁺ can interact with your peptide.
-
Solution B: Sequential Addition of Components. When preparing media from powdered components, dissolve the components in a specific order to avoid the formation of insoluble salts. It is often recommended to dissolve calcium chloride separately.[6]
Section 3: Best Practices and Protocols
3.1. Recommended Dissolution Protocol for Ac-SLV-OH
This protocol provides a step-by-step guide for the proper dissolution and addition of Ac-SLV-OH to cell culture media to minimize the risk of precipitation.
Materials:
-
Ac-SLV-OH peptide
-
Sterile, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, pre-warmed cell culture medium
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
Protocol Steps:
-
Prepare a Concentrated Stock Solution:
-
Allow the lyophilized Ac-SLV-OH powder to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a small volume of DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex gently until the peptide is fully dissolved.
-
Rationale: DMSO is an effective solvent for many hydrophobic peptides and is generally well-tolerated by cells at low final concentrations (typically <0.5%).
-
-
Pre-warm the Cell Culture Medium:
-
Warm the required volume of cell culture medium to 37°C in a water bath.
-
Rationale: Adding a cold solution to a warm one can cause temperature shifts that may lead to precipitation.[4]
-
-
Gradual Addition to the Medium:
-
While gently swirling the pre-warmed medium, add the Ac-SLV-OH stock solution dropwise to achieve the desired final concentration.
-
Rationale: This prevents localized high concentrations of the peptide and the solvent, allowing for better dispersion.
-
-
Final Mixing and Visual Inspection:
-
After adding the stock solution, continue to gently mix the medium for a few minutes.
-
Visually inspect the medium for any signs of precipitation or cloudiness. If the solution is clear, it is ready for use.
-
3.2. Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting Ac-SLV-OH precipitation issues.
Caption: Troubleshooting workflow for Ac-SLV-OH precipitation.
Section 4: Data Summary Table
The following table summarizes the key properties of the amino acids in Ac-SLV-OH that are relevant to its solubility.
| Amino Acid | One-Letter Code | Side Chain Property | Hydrophobicity Index (pH 7) |
| Serine | S | Polar, Neutral | -5 |
| Leucine | L | Nonpolar, Aliphatic | 97 |
| Valine | V | Nonpolar, Aliphatic | 76 |
| Hydrophobicity Index values are based on a normalized scale where Glycine = 0.[1] |
References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]
-
ResearchGate. (2022, February 23). How can i avoid the peptide precipitation in the media?. Retrieved from [Link]
-
IMGT. (2021, October 6). IMGT classes of the 20 common amino acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, April 30). 12.2: Amino Acids and Isoelectric Points. Retrieved from [Link]
-
Khan Academy. (n.d.). Isoelectric point and zwitterions. Retrieved from [Link]
-
Purdue University. (n.d.). The Amino Acids. Retrieved from [Link]
-
YouTube. (2023, December 28). Calculation of Isoelectric Point (pI) of amino acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrophilicity plot. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Screening Soil Leaching Values (SLV) Spreadsheet. Retrieved from [Link]
-
PubMed. (2012, December 15). In Situ pH Maintenance for Mammalian Cell Cultures in Shake Flasks and Tissue Culture Flasks. Retrieved from [Link]
-
PubMed. (2002, November 5). Impact of cell culture process changes on endogenous retrovirus expression. Retrieved from [Link]
-
PubMed. (2022, March 21). Hyperosmolality in CHO cell culture: effects on the proteome. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Acetyl-L-valine | 96-81-1 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]
- 8. In situ pH maintenance for mammalian cell cultures in shake flasks and tissue culture flasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of cell culture process changes on endogenous retrovirus expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fas C-Terminal Peptide Stability
Topic: Enhancing Serum Stability of Fas Receptor Death Domain (DD) & C-Terminal Peptides
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Stability Paradox in Fas Signaling
Welcome to the technical support portal. You are likely here because your Fas-interfering peptides—designed to block the Fas-FADD interaction or Fas-FAP-1 binding—are failing in vivo despite promising in vitro affinity.
The Core Problem: The Fas C-terminus (specifically the Death Domain and the PDZ-binding tail Ser-Leu-Val) is a prime target for serum exopeptidases and endopeptidases. While the Fas-FADD interaction is a "holy grail" target for modulating apoptosis (both for inducing it in cancer or blocking it in ischemia), the interface is large and shallow, requiring peptides that are often unstructured and rapidly degraded (
This guide moves beyond basic "keep it cold" advice. We will engineer stability into your sequence and validate it with rigorous LC-MS protocols.
Module 1: The Diagnostic Phase (Pathway & Degradation)
Before modifying your peptide, you must visualize where it fits and why it fails. The diagram below illustrates the Fas signaling cascade and the vulnerability of peptide inhibitors (like FBP or DD-mimetics) to serum proteases.
Figure 1: Fas Signaling & Peptide Vulnerability Map
Caption: Figure 1. The Fas-FADD interaction (DISC formation) is the therapeutic target. Unprotected peptide inhibitors are intercepted by serum proteases before effective target engagement.
Module 2: The Solution Phase (Chemical Engineering)
Standard N-acetylation and C-amidation are insufficient for Fas C-terminal peptides because endopeptidases (cleaving in the middle) are abundant in serum. Use the following hierarchy of modifications based on your peptide's length and secondary structure requirements.
Comparative Stability Strategy Table
| Modification Strategy | Mechanism of Action | Best For... | Expected Stability Gain |
| Retro-Inverso (D-Amino Acids) | Reverses chirality; proteases cannot recognize the stereochemistry. | Short linear peptides (e.g., Ac-Ser-Leu-Val-OH analogs). | High (Hours to Days) |
| Hydrocarbon Stapling | Covalent cross-link between residues ( | Longer peptides targeting the Fas Death Domain (DD) interface. | Very High (Protease resistant + Cell permeable) |
| Lipidation (Fatty Acid) | Conjugation of C12-C16 fatty acids binds Serum Albumin (HSA). | Systemic delivery; shields peptide via Albumin "hitchhiking". | Medium (Extends circulation time) |
| Cyclization (Head-to-Tail) | Removes N/C termini entirely; constrains conformation. | PDZ-binding motifs where flexibility is not required. | Medium-High |
Expert Insight: The "Stapling" Advantage
For Fas-FADD disruption, the interface is often helical. Stapling not only prevents degradation but forces the peptide into the bioactive helical shape, reducing the entropic cost of binding.[2] This is superior to simple cyclization for this specific target [1, 4].
Module 3: The Validation Phase (Protocols)
Do not rely on ELISA for stability. You must see the parent ion disappear and fragments appear.
Protocol: Optimized Serum Stability Assay (LC-MS/MS)
Rationale: Standard Acetonitrile (ACN) precipitation often causes significant loss of hydrophobic Fas peptides (like those with C-terminal Valine). We utilize a 1% Formic Acid in Ethanol quench, which improves recovery of amphipathic peptides [2, 3].[3][4]
Step-by-Step Workflow
-
Preparation:
-
Thaw pooled human serum (male AB) to 37°C.
-
Prepare 10 mM peptide stock in DMSO.
-
-
Incubation:
-
Spike peptide into serum (Final conc: 10–50 µM).
-
Incubate at 37°C with gentle shaking (300 rpm).
-
-
Sampling (Time course):
-
Points: 0, 5, 15, 30, 60, 120, 240 min.
-
Aliquot volume: 50 µL.
-
-
Quenching (Critical Step):
-
Add 150 µL of Ethanol containing 1% Formic Acid (3:1 ratio).
-
Why? This precipitates serum proteins while keeping Fas peptides soluble better than ACN/TCA.
-
-
Processing:
-
Analysis:
-
Inject into LC-MS/MS (C18 column).[3]
-
Monitor MRM transitions for Parent vs. Metabolites.
-
Figure 2: The Validation Workflow
Caption: Figure 2. Optimized extraction workflow. The use of acidified ethanol (Red Node) is critical for maximizing recovery of hydrophobic Fas C-term peptides.
Module 4: Troubleshooting & FAQs
Q1: My peptide precipitates immediately upon adding it to serum.
-
Cause: Fas C-terminal peptides (often rich in Leu/Val) are hydrophobic.
-
Fix: Do not add pure DMSO stock directly to cold serum. Dilute the peptide in PBS first (10x conc), then add to pre-warmed (37°C) serum. If solubility persists, consider PEGylation (mini-PEG) at the N-terminus to improve solubility without altering the binding interface.
Q2: I see a rapid loss of signal at T=0, but no degradation fragments.
-
Cause: This is "Matrix Interference" or "Protein Binding," not degradation. Your peptide is binding to Serum Albumin and being spun down with the pellet.
-
Fix: Switch the quenching agent to 1% Formic Acid in Ethanol (as described in Module 3). This dissociates the peptide-Albumin complex better than Acetonitrile [3].
Q3: N-Acetylation didn't improve the half-life. Why?
-
Cause: You likely have Endopeptidase activity. Serum contains enzymes like thrombin and plasmin (if not fully inactivated) or tissue-derived proteases.
-
Fix: Switch to Retro-Inverso (D-amino acids) . This renders the peptide backbone unrecognizable to virtually all serum proteases. Ensure your target (Fas DD) can bind the retro-inverso topology (topological mimicry) [5].
Q4: Can I use heat-inactivated serum?
-
Answer: NO. Heat inactivation destroys the complement system and many proteases. Using heat-inactivated serum will give you false confidence (artificially high stability) that will fail immediately in animal models. Always use fresh or -80°C stored non-heat-inactivated serum.
References
-
Walensky, L. D., et al. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science.
-
Chen, W., et al. (2022).[3] Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Journal of Immunoassay and Immunochemistry.
-
Böhme, D., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
-
Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets.[1][2][6] Methods in Enzymology.
-
Chorev, M., & Goodman, M. (1993). A dozen years of retro-inverso peptidomimetics. Accounts of Chemical Research.
Sources
- 1. innopep.com [innopep.com]
- 2. Stapled peptide - Wikipedia [en.wikipedia.org]
- 3. Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. qyaobio.com [qyaobio.com]
Technical Support Center: Fas C-terminal Tripeptide Reconstitution
Subject: Optimal pH and Handling Protocols for Fas C-terminal Tripeptide (Ac-SLV) Document ID: TS-FAS-SLV-001 Last Updated: February 17, 2026[1]
Executive Summary & Product Identity
Product: Fas C-terminal Tripeptide (Inhibitor of Fas/FAP-1 Interaction) Sequence: Ac-Ser-Leu-Val-OH (Acetyl-Ser-Leu-Val-free acid) Mechanism: This peptide mimics the extreme C-terminal tail of the human Fas receptor (CD95).[1] It acts as a competitive inhibitor, blocking the interaction between Fas and the PDZ domain of FAP-1 (Fas-Associated Phosphatase-1), thereby restoring Fas-mediated apoptosis in resistant cells.[1]
Core Recommendation: The optimal pH for biological activity is physiological (pH 7.2 – 7.4). The optimal condition for stock reconstitution is an organic solvent (DMSO) or a slightly basic buffer (pH > 7.5) to ensure the ionization of the C-terminal carboxyl group.
CRITICAL WARNING: For PDZ domain binding, the C-terminus must be a free acid (-COOH) .[1] Do not use amidated peptides (-CONH₂), as they are structurally incompatible with the FAP-1 PDZ binding pocket.[1]
The Chemistry of Reconstitution
Understanding the physicochemical properties of Ac-SLV is the key to successful reconstitution.
| Property | Description | Impact on Reconstitution |
| Hydrophobicity | High (Leu, Val) | The peptide is prone to aggregation in pure water, especially at high concentrations (>1 mM).[1] |
| Isoelectric Point (pI) | ~3.0 - 3.5 | The peptide is acidic.[1] It carries a net negative charge at neutral pH.[1] |
| N-Terminus | Acetylated (Capped) | Removes the positive charge of the amine, increasing hydrophobicity. |
| C-Terminus | Free Acid (-COOH) | Crucial: Must be deprotonated (COO⁻) to be soluble in water.[1] |
Why pH Matters
-
At pH < 4 (Acidic): The C-terminal carboxyl group becomes protonated (-COOH).[1] The peptide becomes neutral and highly hydrophobic, leading to immediate precipitation .
-
At pH > 6 (Neutral/Basic): The C-terminus is deprotonated (-COO⁻).[1] The negative charge creates electrostatic repulsion between peptide molecules, preventing aggregation and promoting solubility .
Standard Operating Procedure (SOP)
Protocol A: The "DMSO Stock" Method (Recommended)
Best for: High concentration stocks (10 mM - 100 mM) and long-term storage.[1]
-
Calculate: Determine the volume of DMSO required to reach a stock concentration of 10 mM to 50 mM .
-
Solubilize: Add anhydrous DMSO (Dimethyl Sulfoxide) dropwise to the lyophilized powder.
-
Vortex: Vortex gently until the solution is completely clear.
-
Dilute: For experiments, dilute this stock at least 1:200 into the assay buffer (e.g., PBS pH 7.4) to keep the final DMSO concentration < 0.5%.
Protocol B: The "Aqueous Base" Method
Best for: DMSO-sensitive cell lines or in vivo injections.
-
Preparation: Prepare a 0.1 M Ammonium Bicarbonate (NH₄HCO₃) solution or weak Ammonium Hydroxide (NH₄OH).
-
Add Solvent: Add a small volume (approx. 20% of final volume) of the basic solvent to the peptide.
-
Check Clarity: The solution should turn clear as the pH rises above 7.0.
-
Finalize: Slowly add sterile water or PBS to reach the final desired volume. Verify pH is ~7.4.
Troubleshooting Guide (FAQ)
Q1: My peptide solution turned cloudy immediately after adding water. What happened? A: You likely experienced "hydrophobic crash."[1]
-
Cause: Adding water directly to Ac-SLV (especially if the water is slightly acidic, pH < 6) protonates the peptide, making it insoluble.
-
Fix: Add a small amount of dilute Ammonium Hydroxide (0.1 M NH₄OH) dropwise until the solution clears. For future preps, use Protocol A (DMSO).
Q2: Can I use this peptide to block FasL binding? A: No.
-
Reason: This peptide mimics the intracellular C-terminal tail of the Fas receptor. It blocks the interaction with FAP-1 (an intracellular phosphatase), not the extracellular binding of Fas Ligand (FasL).
Q3: I see no biological effect (apoptosis restoration) in my cells. A: Check the following three failure points:
-
Sequence Error: Did you order the amidated version (Ac-SLV-NH₂)? If so, it will not bind.[1] You need the free acid (Ac-SLV-OH).[1]
-
Cell Line: Does your cell line actually express FAP-1? This peptide only works in FAP-1 positive cells (e.g., certain colon cancer or ovarian cancer lines).[1]
-
Delivery: The peptide is intracellular.[2] Are you using a transfection agent, electroporation, or a microinjection protocol? Naked peptides have poor membrane permeability.[1] Note: Some users conjugate this sequence to a TAT-transporter for cell entry.[1]
Visualizing the Workflow
Figure 1: Reconstitution Decision Tree
Caption: Logic flow for selecting the correct solvent based on assay requirements.
[1]
Figure 2: Mechanism of Action (FAP-1 Blockade)
Caption: Ac-SLV competes with the Fas Receptor tail for the FAP-1 PDZ domain, preventing inhibition.[1]
[1]
References
-
Yanagisawa, J., et al. (1997). "The molecular interaction of Fas and FAP-1.[1] A tripeptide blocker of human Fas interaction with FAP-1 promotes Fas-induced apoptosis."[1][2] Journal of Biological Chemistry, 272(13), 8539-8545.[1]
-
Sato, T., et al. (1995). "FAP-1: a protein tyrosine phosphatase that associates with Fas."[1][3] Science, 268(5209), 411-415.[1][3]
-
Uné, M., et al. (2001). "Structural requirements of the C-terminal tripeptide of Fas for the interaction with FAP-1."[1] Bioorganic & Medicinal Chemistry Letters, 11(13), 1761-1764.[1]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The molecular interaction of Fas and FAP-1. A tripeptide blocker of human Fas interaction with FAP-1 promotes Fas-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FAP-1: a protein tyrosine phosphatase that associates with Fas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FAP-1 Knockdown: Evaluating siRNA Efficiency in the Absence of Ac-SLV-OH Data
For the attention of researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of FAP-1 (Fibroblast Activation Protein-1) gene knockdown, with a primary focus on the efficiency and methodology of using small interfering RNA (siRNA). An initial investigation into a compound referred to as "Ac-SLV-OH" yielded no discernible information within the scientific literature as a tool for sequence-specific gene silencing. Consequently, this guide will proceed by detailing the established efficacy of FAP-1 siRNA and will offer a comparative perspective against another well-recognized gene silencing technology.
Introduction to FAP-1 and the Imperative for its Targeted Knockdown
Fibroblast Activation Protein-1 (FAP-1), also known as FAP-alpha or seprase, is a type II transmembrane serine protease.[1][2] It exhibits both dipeptidyl peptidase and endopeptidase activity.[2][3] While its expression is low in most healthy adult tissues, it is significantly upregulated in the stromal fibroblasts of a majority of human carcinomas, where it plays a crucial role in tumor growth, migration, and invasion through degradation of the extracellular matrix.[1][2] FAP-1 has also been identified as a protein tyrosine phosphatase that can associate with the Fas receptor, thereby inhibiting Fas-mediated apoptosis, a key mechanism for eliminating cancerous cells. The multifaceted role of FAP-1 in promoting cancer progression makes it a compelling therapeutic target.
Targeted knockdown of FAP-1 expression is a critical research tool for elucidating its precise functions in various pathological contexts and for validating its potential as a therapeutic target. Among the technologies available for transient gene silencing, RNA interference (RNAi), particularly using small interfering RNA (siRNA), has become a cornerstone of modern molecular biology research.
FAP-1 siRNA: A Proven Tool for Gene Silencing
siRNA-mediated gene silencing is a biological process in which double-stranded RNA molecules trigger the degradation of a specific messenger RNA (mRNA), thereby preventing its translation into protein.[4] This mechanism is highly sequence-specific, allowing for the targeted knockdown of virtually any gene of interest, including FAP-1.
Mechanism of Action of FAP-1 siRNA
The experimental workflow for FAP-1 siRNA-mediated knockdown involves the introduction of synthetic siRNA molecules, designed to be complementary to the FAP-1 mRNA sequence, into target cells. Once inside the cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The antisense strand of the siRNA then guides the RISC to the FAP-1 mRNA, leading to its cleavage and subsequent degradation. This process effectively silences FAP-1 gene expression at the post-transcriptional level.
Experimental Workflow: FAP-1 siRNA Knockdown
Caption: A streamlined workflow for FAP-1 gene knockdown using siRNA.
Quantitative Analysis of FAP-1 siRNA Knockdown Efficiency
The efficiency of FAP-1 siRNA-mediated knockdown can be quantified at both the mRNA and protein levels.
-
Western Blotting: This technique is used to assess the reduction in FAP-1 protein levels. By comparing the band intensity of FAP-1 in treated versus control cells, a semi-quantitative or quantitative measure of protein knockdown can be achieved.
Table 1: Expected Knockdown Efficiency for FAP-1 siRNA
| Level of Analysis | Typical Knockdown Efficiency | Considerations |
| mRNA (qPCR) | >70% | Considered a "good" knockdown.[5] Can reach >95% with optimized conditions and potent siRNA sequences. |
| Protein (Western Blot) | 50-70% | Generally considered a successful knockdown. Efficiency is influenced by the half-life of the FAP-1 protein. |
The Enigma of Ac-SLV-OH
A comprehensive search of the scientific literature and chemical databases did not yield any information on a molecule designated "Ac-SLV-OH" being used for sequence-specific gene knockdown. The nomenclature suggests an acetylated (Ac) tripeptide with the sequence Serine-Leucine-Valine (SLV) and a C-terminal hydroxyl group (-OH). While peptides can regulate gene expression through various mechanisms, such as influencing transcription factors or epigenetic modifications, there is no evidence to suggest that a short peptide like Ac-SLV-OH functions in a manner analogous to siRNA for targeted mRNA degradation.[7][8]
Therefore, a direct comparison of knockdown efficiency between FAP-1 siRNA and Ac-SLV-OH cannot be provided. Researchers are advised to rely on established and well-documented gene silencing technologies.
FAP-1 siRNA vs. Alternative Gene Silencing Technologies
To provide a valuable comparative context, we will briefly evaluate FAP-1 siRNA against another established method for transient gene silencing. While other technologies like CRISPRi could be considered, a direct comparison with a technology that also targets mRNA is most relevant.
Due to the lack of information on "Ac-SLV-OH", a comparison with a well-established gene silencing technology is not possible.
Methodologies
FAP-1 siRNA Transfection Protocol (General)
This protocol provides a general guideline for the transfection of FAP-1 siRNA into cultured mammalian cells. Optimization is crucial for each specific cell line and experimental setup.
-
Cell Seeding: One day prior to transfection, seed healthy, actively dividing cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the FAP-1 siRNA stock solution in serum-free medium.
-
In a separate tube, dilute the chosen lipid-based transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the stability of the FAP-1 protein and the desired endpoint of the experiment.
-
Analysis: After incubation, harvest the cells to quantify FAP-1 knockdown at the mRNA (qPCR) and/or protein (Western Blot) level.
FAP-1 Signaling and siRNA Intervention
Caption: Mechanism of FAP-1 siRNA in blocking tumor-promoting pathways.
Quantifying Knockdown Efficiency by qPCR
-
RNA Extraction: Isolate total RNA from both FAP-1 siRNA-treated and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up qPCR reactions using a suitable master mix, primers specific for FAP-1, and primers for a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
Mitigating Off-Target Effects of siRNA
A critical consideration in all siRNA experiments is the potential for off-target effects, where the siRNA silences unintended genes with partial sequence complementarity.[9][10][11] This can lead to misinterpretation of experimental results. Strategies to mitigate off-target effects include:
-
Lowering siRNA Concentration: Using the lowest effective concentration of siRNA can reduce the likelihood of off-target binding.
-
Bioinformatic Design: Utilizing advanced algorithms to design siRNAs with minimal predicted off-target effects.
-
Rescue Experiments: Re-introducing a form of the FAP-1 gene that is resistant to the siRNA (e.g., by silent mutations in the siRNA target site) should rescue the observed phenotype, providing strong evidence for on-target specificity.
Conclusion
siRNA-mediated knockdown is a powerful and reliable method for studying the function of FAP-1. By following optimized protocols and incorporating appropriate controls, researchers can achieve significant and specific silencing of FAP-1 expression, enabling a deeper understanding of its role in cancer and other diseases. While the inquiry into "Ac-SLV-OH" did not identify it as a viable gene silencing tool, the field of targeted gene modulation continues to evolve. For now, FAP-1 siRNA remains a gold-standard technique for researchers in this area.
References
- Jackson, A. L., et al. (2006). Off-target effects by siRNA can induce toxic phenotype. RNA, 12(7), 1188–1196.
- siTOOLs Biotech. (n.d.). Technote 1: siRNA Off-Target Effects: Causes, Extent & Impact.
- Horizon Discovery. (n.d.). Off-target effects: disturbing the silence of RNA interference (RNAi).
- Eclipsebio. (n.d.). Methods for reducing siRNA off-target binding.
- Bio-Synthesis Inc. (2023, January 17). Off Target Effects in small interfering RNA or siRNA.
- Thermo Fisher Scientific. (n.d.). Understanding Calculations for siRNA Data: % Remaining Gene Expression and % Knockdown.
- Lee, H. O., et al. (2012). The role of fibroblast activation protein in health and malignancy. Journal of Cellular and Molecular Medicine, 16(8), 1647-1658.
- Ehrenschwender, M. (2011). Unconventional RNA interference - recent approaches to robust RNAi. FEBS Letters, 585(20), 3137-3143.
- Patsnap Synapse. (2025, May 27). How to design effective siRNA for gene knockdown experiments?
- Whelan, J., & Hesketh, J. (2005). A rapid and sensitive assay for quantification of siRNA efficiency and specificity.
- Springer Protocols. (n.d.). A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR.
- Lam, J. K., et al. (2015). siRNA Versus miRNA as Therapeutics for Gene Silencing. Molecular Therapy - Nucleic Acids, 4, e252.
- Wikipedia. (n.d.).
- Perpusnas. (2026, January 6). siRNA Knockdown: A Step-by-Step Protocol.
- Integrated DNA Technologies. (n.d.). Gene knockdown.
- Applied Biological Materials Inc. (n.d.). Gene Silencing Methods: CRISPR vs. RNAi vs. TALENs.
- GeneCopoeia. (n.d.). Knockout by TALEN or CRISPR vs. Knockdown by shRNA or siRNA.
- Khavinson, V. K., et al. (2021).
- Harma, C., et al. (2005). A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells. Nucleic Acids Research, 33(5), e53.
- UniProt. (2008, September 23). FAP - Fibroblast activation protein alpha - Homo sapiens (Human).
- RCSB PDB. (2005, April 12).
- Abcam. (n.d.).
- Bachem. (n.d.). H-Ser-Leu-Leu-Lys-OH peptide.
- Horizon Discovery. (2019, November 22). Top 4 ways to make your siRNA experiment a success.
- STAR Protocols. (2024, February 10).
- ResearchGate. (2025, October 15).
- University of Alabama in Huntsville. (n.d.). Regulation of Gene Expression by Nascent Peptides.
- PubMed. (2011, November 15). The effects of Leu or Val residues on cell selectivity of α-helical peptides.
- PubMed. (2023, April 3).
- ACS Publications. (2025, December 29).
- MDPI. (2025, June 4).
- Frontiers. (2015, February 17).
- MDPI. (2021, June 21).
- PubMed Central. (n.d.).
- MDPI. (2022, April 22).
- PubMed. (2021, November 22).
- Peptide Institute, Inc. (n.d.). Biologically Active Peptides and Proteins.
- Frontiers. (2021, May 7). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses.
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- 2. Fibroblast activation protein, alpha (FAP) | Abcam [abcam.com]
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- 4. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 5. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 6. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - US [thermofisher.com]
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A Guide to the Specificity of Ac-SLV-OH for FAP-1 (PTPN13) vs. Other PDZ Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding specificity of the Ac-SLV-OH peptide for its primary target, the PDZ domain-containing protein FAP-1, in contrast to other PDZ proteins. We will delve into the structural basis of this interaction, present available binding data, and detail the experimental methodologies used to assess such specificity.
Introduction: Defining the Key Players
A crucial point of clarification is the identity of "FAP-1". In the context of PDZ domain interactions, FAP-1 refers to Fas-associated phosphatase-1 , a protein also known as Protein Tyrosine Phosphatase, Non-Receptor Type 13 (PTPN13) .[1][2] This is a large, multidomain scaffolding protein that plays a significant role in cellular processes, including the regulation of apoptosis.[1][3][4][5] PTPN13 is characterized by the presence of five PDZ domains, which are critical for its function in assembling signaling complexes.[1][4][6]
It is important to distinguish this FAP-1 (PTPN13) from Fibroblast Activation Protein (FAP) , which is a serine protease and does not contain PDZ domains. This guide will focus exclusively on the PDZ-containing FAP-1/PTPN13.
The peptide of interest, Ac-SLV-OH , is an acetylated tripeptide with the sequence Ser-Leu-Val. This sequence is derived from the C-terminus of the Fas receptor (CD95/APO-1), a key player in apoptosis.[2][7] The interaction between the C-terminus of the Fas receptor and the PDZ domains of FAP-1/PTPN13 is a critical regulatory point in the Fas-mediated cell death pathway. Ac-SLV-OH is a synthetic analog of this C-terminal motif, often used in cell-permeable forms (e.g., acyl-SLV) to competitively inhibit this interaction and study its downstream consequences.[2][7]
The Specific Interaction Between Ac-SLV-OH and the PDZ2 Domain of FAP-1/PTPN13
The Ser-Leu-Val (SLV) sequence at the C-terminus of the human Fas receptor is known to interact specifically with the second PDZ domain (PDZ2) of FAP-1/PTPN13.[2] This interaction is a classic example of a Class I PDZ domain-ligand interaction, which is typically defined by the consensus motif-[S/T]-X-Φ-COOH, where X is any amino acid and Φ is a hydrophobic residue. In the case of the Fas C-terminus, Serine is at the -2 position, Leucine at the -1, and Valine at the 0 position.
The specificity of this interaction is crucial for the biological function of FAP-1/PTPN13, which includes negatively regulating Fas-mediated apoptosis by sequestering the Fas receptor and preventing its localization to the cell surface.[1] By using a peptide like Ac-SLV-OH, researchers can disrupt this interaction, leading to increased Fas receptor at the cell surface and enhanced sensitivity to apoptosis.[2][7]
Comparative Binding Specificity: A Qualitative Assessment
However, the principles of PDZ domain-ligand interactions allow us to infer a high degree of specificity. The binding pocket of a PDZ domain has specific requirements for the amino acid residues of its ligand, particularly at the 0 and -2 positions. The combination of a Valine at the 0 position and a Serine at the -2 position restricts the binding partners of the SLV motif to a subset of Class I PDZ domains that can accommodate these residues.
Studies on the binding characteristics of PTPN13's PDZ domains have shown that they can bind to peptides from different classes, but also that the context of tandem PDZ domains can allosterically modulate binding affinity and specificity.[6] For instance, the binding properties of the PDZ2 domain can be altered by the presence of the adjacent PDZ3 domain.[6] This adds another layer of complexity to predicting PDZ domain interactions based solely on the primary sequence of the ligand.
The Structural and Energetic Basis of Specificity
The specificity of the interaction between a PDZ domain and its ligand is determined by the precise three-dimensional fit and the chemical complementarity of the binding interface.
Key Structural Features:
-
The Carboxylate-Binding Loop: A conserved feature in PDZ domains is the "GLGF" loop (or a similar sequence) that forms a pocket to recognize the C-terminal carboxylate group of the ligand. This interaction anchors the peptide in the binding groove.
-
The P0 Pocket: The side chain of the C-terminal residue of the ligand (P0, Valine in SLV) fits into a hydrophobic pocket on the PDZ domain. The size and shape of this pocket are key determinants of specificity.
-
The P-2 Interaction: For Class I PDZ domains, a critical hydrogen bond is typically formed between the hydroxyl group of the Serine or Threonine at the P-2 position of the ligand and a residue in the αB helix of the PDZ domain (often a Histidine).
The following diagram illustrates the general principle of a Class I PDZ domain-ligand interaction, which is representative of the PTPN13-PDZ2 and SLV peptide interaction.
Caption: A diagram illustrating the key interactions between a Class I PDZ domain and its peptide ligand.
Experimental Protocols for Determining Specificity
Several experimental techniques are employed to determine the binding affinity and specificity of PDZ domain-ligand interactions.
A. Fluorescence Polarization (FP) Assay
This method is widely used to quantify the binding affinity between a fluorescently labeled peptide (like a FITC-labeled Ac-SLV-OH) and a PDZ domain protein in solution.
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, leading to low polarization of emitted light when excited with polarized light. Upon binding to a larger protein (the PDZ domain), the tumbling rate slows down, resulting in an increase in fluorescence polarization. This change in polarization is dependent on the concentration of the PDZ domain, allowing for the calculation of the dissociation constant (Kd).
Step-by-Step Methodology:
-
Reagents and Preparation:
-
Purified PDZ domain protein of interest.
-
Fluorescently labeled synthetic peptide (e.g., FITC-Ac-SLV-OH).
-
Binding buffer (e.g., PBS with a small amount of surfactant like Tween-20 to prevent non-specific binding).
-
-
Assay Setup:
-
A constant, low concentration of the fluorescently labeled peptide is used in all wells of a microplate.
-
A serial dilution of the PDZ domain protein is prepared and added to the wells.
-
Control wells containing only the labeled peptide and buffer are included.
-
-
Incubation:
-
The plate is incubated at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
The change in fluorescence polarization is plotted against the concentration of the PDZ domain.
-
The data is fitted to a sigmoidal binding curve to determine the Kd value.
-
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).
C. Surface Plasmon Resonance (SPR)
SPR measures the binding of a ligand (in solution) to a protein immobilized on a sensor chip in real-time, allowing for the determination of on- and off-rates, in addition to the binding affinity.
The following diagram outlines a typical workflow for assessing binding specificity using a fluorescence polarization assay.
Caption: A flowchart of the experimental workflow for determining binding specificity using fluorescence polarization.
Conclusion
References
-
The binding affinity of PTPN13's tandem PDZ2/3 domain is allosterically modulated. BMC Molecular and Cell Biology. Available at: [Link]
-
PTPN13 Gene - Ma'ayan Lab – Computational Systems Biology. Ma'ayan Lab. Available at: [Link]
-
PTPN13 (Protein tyrosine phosphatase, non-receptor type 13). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Available at: [Link]
-
PTPN13 - Wikipedia. Wikipedia. Available at: [Link]
-
FAP-1: a protein tyrosine phosphatase that associates with Fas. PubMed. Available at: [Link]
-
Protein Tyrosine Phosphatase-N13 Promotes Myofibroblast Resistance to Apoptosis in Idiopathic Pulmonary Fibrosis. PMC. Available at: [Link]
-
Dual Role of the PTPN13 Tyrosine Phosphatase in Cancer. MDPI. Available at: [Link]
-
Characterization of PDZ domain-peptide interaction interface based on energetic patterns. Nature. Available at: [Link]
-
Structures of the human Pals1 PDZ domain with and without ligand suggest gated access of Crb to the PDZ peptide-binding groove. PMC. Available at: [Link]
-
Insights into the C-terminal Peptide Binding Specificity of the PDZ Domain of Neuronal Nitric-oxide Synthase: CHARACTERIZATION OF THE INTERACTION WITH THE TIGHT JUNCTION PROTEIN CLAUDIN-3. PMC. Available at: [Link]
-
Energetic Determinants of Internal Motif Recognition by PDZ Domains. ACS Publications. Available at: [Link]
-
binding of PTEN to PDZ domains of PTPN13. PubMed. Available at: [Link]
-
PDZ domains and their binding partners: structure, specificity, and modification. PMC. Available at: [Link]
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- 3. PTEN-PDZ domain interactions: binding of PTEN to PDZ domains of PTPN13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Production of a New Library of Human Single and Tandem PDZ Domains Allows Quantitative PDZ-Peptide Interaction Screening Through High-Throughput Holdup Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coevolution of PDZ domain-ligand interactions analyzed by high-throughput phage display and deep sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The binding affinity of PTPN13’s tandem PDZ2/3 domain is allosterically modulated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The binding affinity of PTPN13's tandem PDZ2/3 domain is allosterically modulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDZ domains and their binding partners: structure, specificity, and modification - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting Western Blot Markers for Ac-SLV-OH Induced Apoptosis
For researchers, scientists, and drug development professionals investigating the pro-apoptotic potential of novel compounds like Ac-SLV-OH, selecting the right molecular markers is paramount. This guide provides an in-depth comparison of key Western blot markers for apoptosis, offering a framework to elucidate the mechanism of action of Ac-SLV-OH. While specific data for Ac-SLV-OH is not yet publicly available, this guide will use illustrative data from well-characterized apoptosis inducers to demonstrate the principles and expected outcomes.
The Landscape of Apoptosis: Intrinsic vs. Extrinsic Pathways
Programmed cell death, or apoptosis, is a tightly regulated process essential for tissue homeostasis. It can be broadly initiated through two major signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Understanding which pathway Ac-SLV-OH activates is a critical step in its characterization.
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor deprivation. These signals converge at the mitochondria, leading to the release of cytochrome c into the cytoplasm.
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface, leading to the formation of a death-inducing signaling complex (DISC).
Both pathways ultimately converge on the activation of a family of cysteine proteases called caspases, which execute the final stages of apoptosis.
Core Western Blot Markers for Apoptotic Pathway Elucidation
Western blotting is a powerful technique to detect changes in protein expression and post-translational modifications that are hallmarks of apoptosis.[1] The primary markers for apoptosis that are readily detectable by Western blot include activated caspases, cleaved substrates like PARP, and members of the Bcl-2 family of proteins.[2]
The Executioner: Cleaved Caspase-3
Function: Caspase-3 is a key executioner caspase. Its activation is a central point of convergence for both the intrinsic and extrinsic pathways.[1] In healthy cells, caspase-3 exists as an inactive pro-enzyme (procaspase-3, ~35 kDa). During apoptosis, it is cleaved into active fragments (p17 and p12 subunits), which then cleave a plethora of cellular substrates, leading to the morphological changes of apoptosis.
Why it's a top marker: The detection of cleaved caspase-3 is considered a gold-standard indicator of apoptosis. An antibody that detects the cleaved form is a highly specific marker for cells undergoing apoptosis.
Alternative Marker: Cleaved Caspase-7 Caspase-7 is another executioner caspase that is activated by initiator caspases. It shares many substrates with caspase-3, and its cleavage can also be used as a reliable marker for apoptosis.
The Substrate: Cleaved PARP-1
Function: Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme involved in DNA repair. During apoptosis, it is a primary substrate for active caspase-3 and caspase-7. Cleavage of PARP-1 (from its full-length ~116 kDa form to an ~89 kDa fragment) inactivates its DNA repair function, a critical step in ensuring the finality of the apoptotic process.
Why it's a top marker: The appearance of the 89 kDa cleaved PARP-1 fragment is a well-established and easily detectable hallmark of caspase-dependent apoptosis.[1][3]
The Gatekeepers: Bcl-2 Family Proteins (Bcl-2 and Bax)
Function: The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these opposing factions determines the cell's fate. An increase in the Bax/Bcl-2 ratio is a key indicator of commitment to the intrinsic apoptotic pathway.
Why they are top markers: Analyzing the expression levels of Bcl-2 and Bax can provide critical insights into whether Ac-SLV-OH engages the mitochondrial pathway. A decrease in Bcl-2 and/or an increase in Bax expression would strongly suggest the involvement of intrinsic apoptosis.
The Messenger: Cytosolic Cytochrome c
Function: In healthy cells, cytochrome c is localized to the mitochondrial intermembrane space. Upon induction of the intrinsic pathway, pro-apoptotic proteins like Bax create pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.
Why it's a top marker: The detection of cytochrome c in the cytosolic fraction of a cell lysate is a direct and definitive indicator of mitochondrial outer membrane permeabilization and the initiation of the intrinsic apoptotic pathway.[4]
Comparative Analysis of Western Blot Markers
| Marker | Pathway Indicated | What to Look For | Rationale & Key Considerations |
| Cleaved Caspase-3 | Both Intrinsic & Extrinsic | Appearance of ~17/19 kDa bands | A definitive marker of apoptosis execution. Use an antibody specific to the cleaved form for high specificity. |
| Cleaved PARP-1 | Both Intrinsic & Extrinsic | Appearance of ~89 kDa band | A downstream indicator of caspase-3/7 activity. Provides robust confirmation of apoptosis. |
| Bax/Bcl-2 Ratio | Primarily Intrinsic | Increased ratio (↑Bax, ↓Bcl-2) | Provides strong evidence for the involvement of the mitochondrial pathway. Requires quantification of band intensities. |
| Cytosolic Cytochrome c | Intrinsic | Presence of ~15 kDa band in cytosolic fraction | A direct and early marker of intrinsic pathway activation. Requires subcellular fractionation. |
Illustrative Experimental Data (Staurosporine-Induced Apoptosis)
To provide a practical example, the following table summarizes expected Western blot results from a hypothetical experiment where a cancer cell line is treated with the well-known apoptosis inducer, staurosporine.
| Marker | Untreated Control | Staurosporine-Treated | Interpretation |
| Procaspase-3 (~35 kDa) | Strong Band | Faint or Absent Band | Procaspase-3 is cleaved into its active form. |
| Cleaved Caspase-3 (~17 kDa) | Absent | Strong Band | Indicates activation of executioner caspases. |
| Full-length PARP-1 (~116 kDa) | Strong Band | Faint or Absent Band | PARP-1 is cleaved by active caspases. |
| Cleaved PARP-1 (~89 kDa) | Absent | Strong Band | Confirms caspase-mediated apoptosis. |
| Bcl-2 (~26 kDa) | Moderate Band | Faint Band | Downregulation of anti-apoptotic protein. |
| Bax (~21 kDa) | Faint Band | Moderate to Strong Band | Upregulation of pro-apoptotic protein. |
| Cytosolic Cytochrome c (~15 kDa) | Absent | Present | Indicates mitochondrial pathway activation. |
Visualizing the Apoptotic Signaling Pathways
The following diagrams illustrate the key events in the intrinsic and extrinsic apoptotic pathways and the points at which the recommended Western blot markers play a role.
Caption: Intrinsic (Mitochondrial) Apoptosis Pathway.
Caption: Extrinsic (Death Receptor) Apoptosis Pathway.
Comprehensive Experimental Protocol for Western Blot Analysis of Apoptosis
This protocol provides a robust, self-validating workflow for assessing apoptosis markers.
Part 1: Sample Preparation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of Ac-SLV-OH for different time points. Include a positive control (e.g., staurosporine or etoposide) and a vehicle-treated negative control.
-
Cell Lysis (for total protein):
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Subcellular Fractionation (for Cytochrome c release):
-
Follow a commercially available kit protocol or a standard dounce homogenization protocol to separate cytosolic and mitochondrial fractions. It is critical to ensure the purity of the fractions by probing for cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) markers.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
Part 2: SDS-PAGE and Western Blotting
-
Sample Preparation for Loading: Mix a calculated volume of lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 12% or 15% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, or anti-cytochrome c) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Stripping and Reprobing (Optional): To probe for multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies and then reprobed with a different primary antibody. This is particularly useful for analyzing a protein and its loading control on the same blot.
Part 3: Data Analysis and Interpretation
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to correct for loading differences.
-
Ratio Analysis: For Bcl-2 family proteins, calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift.
Experimental Workflow Diagram
Caption: Western Blot Workflow for Apoptosis Marker Analysis.
Conclusion
By systematically analyzing this panel of key apoptosis markers, researchers can build a comprehensive picture of the molecular mechanisms underlying Ac-SLV-OH-induced cell death. This guide provides the foundational knowledge and a robust experimental framework to confidently select and validate Western blot markers, ultimately accelerating the characterization of novel therapeutic compounds.
References
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- Spandidos Publications. (2015). Etoposide induces a mixed type of programmed cell death and overcomes the resistance conferred by Bcl-2 in Hep3B hepatoma cells. Oncology Reports, 34(3), 1353-1360.
- Spandidos Publications. (2017). Etoposide induces apoptosis via the mitochondrial- and caspase-dependent pathways and in non-cancer stem cells in Panc-1 pancreatic cancer cells. Oncology Letters, 14(3), 2765-2770.
-
ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Expression of markers of apoptosis evaluated by western blot analysis.... Retrieved from [Link]
Sources
Safety Operating Guide
Fas C-Terminal Tripeptide Acetate proper disposal procedures
A comprehensive guide to the proper disposal of Fas C-Terminal Tripeptide Acetate, ensuring laboratory safety and regulatory compliance.
This compound is a synthetic peptide used in research to investigate the Fas/FAP-1 signaling pathway, which is crucial in apoptosis (programmed cell death).[1][2] As researchers dedicated to advancing drug development, our responsibility extends beyond generating data to ensuring the safe handling and disposal of all laboratory materials. The integrity of our work and the safety of our colleagues depend on it.
This guide provides a detailed, step-by-step framework for the proper disposal of this compound. While this specific compound is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), a critical principle of laboratory safety is to treat all research chemicals with uncharacterized toxicological profiles with a high degree of caution.[3] Therefore, the procedures outlined below are designed to manage this peptide as a chemical waste stream, ensuring compliance with institutional and regulatory standards.
Hazard Assessment and Risk Mitigation
Core Principle: The biological activity of a research peptide is its primary, unquantified hazard.[4] Since this peptide is designed to interact with a biological pathway, we must assume it has potential biological effects until proven otherwise.
Table 1: Compound Properties and Precautionary Hazard Assessment
| Property | Value / Observation | Rationale & Safety Implication |
| Chemical Identity | N-acetyl-L-seryl-L-leucyl-L-valine acetic acid[5] | A tripeptide acetate salt. The peptide sequence is the active component; the acetate is the counter-ion. |
| Physical Form | Typically a lyophilized (freeze-dried) white powder. | Lyophilized powders are easily aerosolized. Handling must be performed in a controlled environment (e.g., fume hood or biosafety cabinet) to prevent inhalation.[6] |
| GHS/OSHA Hazard Classification | Not classified as a hazardous substance or mixture.[3][7][8] | The absence of a hazard classification does not mean "safe." It often indicates that the toxicological properties have not been fully investigated. Precautionary Principle applies. |
| Potential Hazards | Biological Activity: Unknown in vivo effects.[4] Sensitization: Potential for respiratory or skin sensitization. Irritation: Potential for skin and eye irritation upon direct contact.[4] | Treat as a potent biological material. The primary routes of exposure to mitigate are inhalation of the powder and direct skin/eye contact with solids or solutions. |
| Incompatibilities | Strong oxidizing agents.[3] | Segregation is key. Do not mix with incompatible chemical waste streams.[9] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is an active process that begins the moment you use the chemical. It is not an afterthought. The following protocols provide a clear pathway for managing all waste streams associated with this compound.
Mandatory First Step: Waste Segregation at the Point of Generation
Segregating waste correctly is the most critical step to ensure safety and compliance. Inadvertent mixing of incompatible chemicals can lead to dangerous reactions within the waste container.[9]
-
Establish Designated Waste Containers: Before beginning your experiment, prepare two clearly labeled chemical waste containers in your immediate work area: one for solid waste and one for liquid waste.
-
Labeling is Non-Negotiable: Use your institution's official hazardous waste labels.[10][11] At a minimum, each label must include:
-
The words "Hazardous Waste" (or as required by your institution).[10]
-
Full Chemical Name: "this compound". Do not use abbreviations.
-
Concentration (for liquid waste).
-
Accumulation Start Date (the date the first drop of waste enters the container).
-
Principal Investigator's Name and Laboratory Information.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste. Do not leave a funnel in the container.[10][11]
Protocol for Solid Waste Disposal
This stream includes the lyophilized powder itself, contaminated labware, and personal protective equipment (PPE).
-
Materials:
-
Designated, labeled solid chemical waste container (e.g., a rigid, sealable pail or a sturdy bag-lined box).
-
Appropriate PPE: Lab coat, safety glasses, and nitrile gloves.
-
-
Procedure:
-
Contaminated PPE: Place all gloves, disposable lab coats, and other contaminated protective gear directly into the solid waste container after use.
-
Contaminated Labware: Dispose of items such as used weigh boats, pipette tips, microfuge tubes, and contaminated wipes in the solid waste container.
-
Bulk Powder: If you need to dispose of expired or unused lyophilized powder, carefully place the entire original vial (with the cap secured) into the solid waste container. Do not attempt to empty the powder out of the vial, as this creates an inhalation hazard.
-
Protocol for Liquid Waste Disposal
This stream includes unused or expired solutions, buffers used for reconstitution, and rinsates from cleaning contaminated glassware.
-
Materials:
-
Designated, labeled liquid chemical waste container (e.g., a chemically compatible carboy, preferably plastic).[11]
-
Appropriate PPE.
-
-
Procedure:
-
Aqueous Solutions: Carefully pour all aqueous solutions containing this compound directly into the designated liquid waste container using a funnel.
-
Solvent-Based Solutions: If the peptide was dissolved in an organic solvent (e.g., DMSO), it must be collected in a separate liquid waste stream designated for that solvent. Never mix aqueous and organic waste streams unless explicitly permitted by your institution's EH&S department. [4]
-
Rinsate Collection: When cleaning glassware that contained the peptide, perform a triple rinse. The first one or two rinses should be with a suitable solvent (e.g., water or buffer) and collected as liquid chemical waste.[12] The final rinse can then typically be disposed of down the drain.
-
Protocol for Empty Container Disposal
The original vial the peptide arrived in must be managed correctly to be considered "RCRA Empty" and disposed of in regular laboratory glass waste.[12]
-
Procedure:
-
Ensure no freestanding liquid or solid residue remains in the container.
-
Triple rinse the container with a suitable solvent (e.g., water or buffer).
-
Collect all three rinses as liquid chemical waste.[12]
-
Once triple-rinsed, completely deface or remove the original label to prevent confusion.[13]
-
The clean, defaced container may now be disposed of in the appropriate broken glass or laboratory glassware bin.[14]
-
Visualization of the Disposal Decision Process
To ensure clarity, the following diagram illustrates the decision-making workflow for handling any waste generated during research involving this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Spill and Decontamination Procedures
Accidents happen, but preparation prevents them from becoming emergencies.
-
For a Small Spill of Lyophilized Powder:
-
Do not sweep. Gently cover the spill with damp paper towels to avoid raising dust.
-
Wearing appropriate PPE, wipe the area from the outside in.
-
Place the used towels in the solid chemical waste container.
-
Clean the area with a suitable detergent and water.
-
-
For a Small Liquid Spill:
-
Absorb the spill with absorbent pads or a chemical spill kit.
-
Place the used absorbent materials into the solid chemical waste container.
-
Clean the spill area with detergent and water.
-
-
Work Surface Decontamination: After each experiment, wipe down the designated work area with a suitable laboratory disinfectant or 70% ethanol to denature any residual peptide.
By adhering to these detailed procedures, you not only ensure regulatory compliance but also foster a culture of safety that is the bedrock of innovative and responsible research.
References
-
Hazardous Chemical Waste Management Guidelines - Columbia University Environmental Health & Safety.
-
Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury.
-
Laboratory Chemical Waste Management Guidelines - University of Pennsylvania Environmental Health and Radiation Safety.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.
-
Laboratory Hazardous Waste Disposal Guideline – HS321 - University of New South Wales (UNSW) Safety.
-
This compound PubChem Entry - National Center for Biotechnology Information, PubChem.
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides - Tocris Bioscience.
-
Laboratory Safety Guidelines for Peptide Handling - Biovera Research.
-
Fas C-Terminal Tripeptide Product Page - MedChemExpress.
-
Disposal Procedures for Non Hazardous Waste - Stephen F. Austin State University.
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories - Rowan University.
-
Disposal of Nonhazardous Laboratory Waste Chemicals - Cornell University Environmental Health and Safety.
-
This compound Product Page - Proteintech.
-
General Safety Data Sheet for Non-Hazardous Peptides - AAPPTec, LLC.
-
Fas C- Terminal Tripeptide Product Page - APExBIO.
-
Fas C- Terminal Tripeptide CAS Information - Chemsrc.
-
This compound Product Page - Sigma-Aldrich.
-
Peptide Storage and Handling Guidelines - National Institute for Biological Standards and Control (NIBSC).
-
Tripeptide 29 Safety Data Sheet - Shay and Company.
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC, National Institutes of Health.
-
Tripeptide-1 Safety Data Sheet - ChemicalBook.
-
Acetyl Tetrapeptide-9 (acetate) Safety Data Sheet - Santa Cruz Biotechnology.
-
Safety Assessment of Tripeptide-1, Hexapeptide-12, and Related Amides as Used in Cosmetics - Cosmetic Ingredient Review.
-
Safety Data Sheet for C-peptide ELISA Kit - Mercodia.
-
Storage and Handling of Synthetic Peptides - AnaSpec.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. peptide.com [peptide.com]
- 4. biovera.com.au [biovera.com.au]
- 5. This compound | C18H33N3O8 | CID 163285744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peptide24.store [peptide24.store]
- 7. shayandcompany.com [shayandcompany.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. research.columbia.edu [research.columbia.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. sfasu.edu [sfasu.edu]
- 14. unsw.edu.au [unsw.edu.au]
Personal protective equipment for handling Fas C-Terminal Tripeptide Acetate
Executive Risk Assessment
The "Why" Behind the Protocol
While tripeptides are often dismissed as biologically benign, Fas C-Terminal Tripeptide Acetate is a targeted bioactive agent designed to interfere with the Fas/FAP-1 signaling axis. Specifically, it binds to the PDZ domain of FAP-1 (Fas-Associated Phosphatase-1), preventing it from inhibiting Fas. Consequently, this compound acts as a pro-apoptotic agent , effectively sensitizing cells to programmed cell death [1, 2].
Operational Hazard Class: Bioactive Sensitizer & Pro-Apoptotic Agent. Because this compound is designed to permeate cell membranes (often requiring DMSO for solubility) and modulate cell survival pathways, it must be handled with Universal Precautions for High-Potency APIs (Active Pharmaceutical Ingredients) . The primary risks are not acute lethality (like cyanide), but rather respiratory sensitization from inhalation of lyophilized powder and transdermal absorption of the solubilized active agent.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system. Do not deviate from these standards without a documented risk assessment.
| Protection Zone | Equipment Standard | Operational Logic (Causality) |
| Respiratory | Primary: Class II, Type A2 Biosafety Cabinet (BSC) or Chemical Fume Hood.Secondary (Transport/Spill): N95 or P100 Particulate Respirator. | The lyophilized powder is hygroscopic and light.[1] Static electricity can disperse micro-particles into the breathing zone during weighing. Inhalation risks sensitization or mucosal irritation. |
| Dermal (Hands) | Double-Gloving Protocol: 1. Inner: Latex or Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Critical: If using DMSO/DMF for reconstitution, these solvents permeate standard gloves rapidly, carrying the peptide through the skin. Double gloving provides a "breakthrough time" buffer. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1)Note: Safety glasses are insufficient for solubilized peptide handling. | Protects against splashes during vortexing or sonication. Goggles seal the eyes from potential aerosols generated during reconstitution. |
| Body | Bonded Polypropylene Lab Coat (Closed front) + Tyvek Sleeves (Optional but recommended). | Cotton lab coats absorb spills, keeping the bioactive agent against the skin. Bonded polypropylene repels liquid, allowing time to doff contaminated gear. |
Operational Workflow & Engineering Controls
The following diagram outlines the mandatory workflow to maintain containment integrity.
Figure 1: Linear safety workflow emphasizing thermal equilibration to prevent moisture absorption and subsequent hydrolysis.
Step-by-Step Handling Protocol
Phase A: Retrieval & Equilibration
-
Stop: Do not open the cold vial immediately.
-
Equilibrate: Remove the vial from -20°C storage and place it inside a desiccator at room temperature for 30–60 minutes .
-
Scientific Rationale: Opening a cold vial introduces atmospheric moisture, which condenses on the peptide. This causes hydrolysis (degradation) and makes the powder sticky and difficult to weigh accurately [3].
-
Phase B: Weighing (The High-Risk Step)
-
Engineering Control: All weighing must occur inside a certified Fume Hood or Biological Safety Cabinet.
-
Static Control: Use an anti-static gun or polonium strip near the balance. Peptides are often charged and "fly" easily.
-
Transfer: Use a disposable anti-static spatula. Never return excess powder to the stock vial to prevent cross-contamination.
Phase C: Reconstitution (Solubilization)
Note: The C-terminal tripeptide (Ac-SLV) contains hydrophobic residues (Leucine, Valine).
-
Solvent Selection: Attempt to dissolve in sterile aqueous buffer (PBS) first.[2]
-
Rescue Strategy: If the peptide precipitates or is cloudy, add DMSO (Dimethyl Sulfoxide) dropwise.
-
Warning: Once DMSO is added, the solution becomes a transdermal hazard . The DMSO will carry the pro-apoptotic peptide through your skin and gloves.
-
-
Vortexing: Cap tightly. Vortex in short bursts. Do not sonicate open vials (aerosol risk).
Waste Disposal & Decontamination[3][4][5][6]
Peptides are not "biological waste" (like bacteria) nor "general trash." They are Chemical Waste .[3]
Figure 2: Disposal decision tree. Note that peptide waste should generally be incinerated rather than treated with bleach, as bleach may not fully degrade the chemical structure.
Disposal Protocol
-
Liquids: Collect in a chemically compatible carboy labeled "Hazardous Waste: Peptide Solutions with [Solvent Name]." Do not pour down the drain.
-
Solids: Pipette tips, empty vials, and gloves must be treated as hazardous chemical waste.
-
Spill Cleanup:
-
Powder: Cover with wet paper towels (to prevent dust), wipe up, and place in a sealed bag.
-
Liquid: Absorb with vermiculite or chem-pads. Clean area with 10% bleach followed by 70% ethanol to remove residue.
-
Emergency Response
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes .[4] Hold eyelids open.
-
Skin Contact (DMSO Solution): Do not scrub (this increases absorption). Rinse gently with copious water for 15 minutes.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
References
-
Yanagisawa, J., et al. (1997). A tripeptide blocker of human Fas interaction with FAP-1 promotes Fas-induced apoptosis.[6] Journal of Biological Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 163285744, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.[3][7][4][8] Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. peptide24.store [peptide24.store]
- 5. shayandcompany.com [shayandcompany.com]
- 6. The molecular interaction of Fas and FAP-1. A tripeptide blocker of human Fas interaction with FAP-1 promotes Fas-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biovera.com.au [biovera.com.au]
- 8. biolongevitylabs.com [biolongevitylabs.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
